Product packaging for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde(Cat. No.:CAS No. 742099-40-7)

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B112962
CAS No.: 742099-40-7
M. Wt: 254.12 g/mol
InChI Key: JARYZLUYHJBEER-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde (CAS 742099-40-7) is a benzaldehyde derivative offered with a high purity of 98% . This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other advanced chemicals . Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 254.12 g/mol . This chemical is designed for use as a key intermediate in research settings. It is frequently employed in the synthesis of heterocyclic compounds, which are crucial scaffolds in drug discovery projects aimed at treating various diseases . Furthermore, it can be utilized in the preparation of specialized ligands for catalysis and in materials science research, aiding in the development of novel chemical processes and functional materials . As with many such specialized aldehydes, it can be used as a precursor for the synthesis of Schiff bases, a class of compounds known for their diverse biological activities and applications in coordination chemistry . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption. Proper safety data sheets (SDS) should be consulted before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO B112962 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde CAS No. 742099-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARYZLUYHJBEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630511
Record name 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742099-40-7
Record name 5-Bromo-2-(1-pyrrolidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742099-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID30630511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from structurally similar compounds and established principles of organic chemistry to offer a detailed profile. This guide covers physicochemical properties, spectroscopic characteristics, reactivity, and safety considerations. Additionally, a putative synthesis protocol and relevant experimental methodologies are presented to aid researchers in their work with this and related molecules.

Introduction

This compound is an aromatic aldehyde containing a pyrrolidine substituent. This class of compounds holds potential as intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom, the aldehyde group, and the pyrrolidinyl moiety provides multiple reactive sites for further chemical transformations. This guide aims to consolidate the available information and provide a predictive analysis of its chemical behavior.

Physicochemical Properties

PropertyValueSource/Method
CAS Number 742099-40-7Chemical Supplier Databases
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
Appearance Likely a solid at room temperatureBased on similar substituted benzaldehydes
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate). Limited solubility in water is anticipated.General solubility trends for similar organic compounds
Purity Commercially available with purities of 95+% or 98%.Chemical Supplier Databases

Spectroscopic Data Analysis

Specific spectroscopic data for this compound is not published. However, based on the analysis of its structural components, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and pyrrolidine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~9.8 - 10.2SingletAldehydic proton (-CHO)
~7.5 - 7.8MultipletsAromatic protons (3H)
~3.3 - 3.6MultipletPyrrolidine protons adjacent to Nitrogen (4H)
~1.9 - 2.1MultipletPyrrolidine protons β to Nitrogen (4H)
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Assignment
~188 - 192Aldehydic carbonyl carbon (C=O)
~150 - 160Aromatic carbon attached to Nitrogen
~110 - 140Aromatic carbons
~48 - 55Pyrrolidine carbons adjacent to Nitrogen
~24 - 28Pyrrolidine carbons β to Nitrogen
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional Group
~2960 - 2850C-H stretch (aliphatic)
~2820 - 2720C-H stretch (aldehyde)
~1700 - 1680C=O stretch (aldehyde)
~1600 - 1450C=C stretch (aromatic)
~1350 - 1250C-N stretch
~600 - 500C-Br stretch
Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
253/255Molecular ion peak ([M]⁺) showing isotopic pattern for Bromine
224/226[M-CHO]⁺
174[M-Br]⁺
70[C₄H₈N]⁺ (pyrrolidinyl fragment)

Reactivity and Stability

  • Aldehyde Group: The aldehyde functionality is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in various condensation reactions (e.g., Wittig, Knoevenagel) and reductive amination.

  • Aromatic Ring: The bromine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a versatile handle for further functionalization.

  • Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is generally stable but can be quaternized.

  • Stability: The compound is likely to be stable under standard laboratory conditions. However, aldehydes can be sensitive to air oxidation over time. It is advisable to store the compound under an inert atmosphere and protected from light.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on data for structurally related compounds, the following hazards should be considered[1][2][3]:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed/Inhaled: May be harmful if ingested or inhaled.

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Experimental Protocols

As a specific, validated synthesis protocol for this compound is not available in the literature, a plausible synthetic route is proposed below based on established organic chemistry reactions.

Proposed Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of similar compounds involves the nucleophilic aromatic substitution of a suitable precursor.

Reaction: 5-Bromo-2-fluorobenzaldehyde + Pyrrolidine → this compound

G 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Reaction_Mixture Reaction Mixture 5-Bromo-2-fluorobenzaldehyde->Reaction_Mixture Pyrrolidine Pyrrolidine Pyrrolidine->Reaction_Mixture Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Heat Heat Heat->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Methodology:

  • To a solution of 5-Bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF, add pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Potential Biological Activities and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activities or signaling pathway involvement of this compound. However, the pyrrolidine scaffold is a common motif in many biologically active compounds, exhibiting a wide range of activities. The benzaldehyde moiety can also be a precursor to various pharmacologically relevant structures. Any biological evaluation of this compound would be novel and would require dedicated screening assays.

G Compound This compound Screening Biological Screening Assays (e.g., Enzyme Inhibition, Cell-based assays) Compound->Screening Activity Potential Biological Activity (Unknown) Screening->Activity Pathway Signaling Pathway Involvement (Unknown) Activity->Pathway SAR Structure-Activity Relationship Studies Pathway->SAR Lead Lead Compound for Drug Development SAR->Lead

References

A Comprehensive Technical Guide to 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 742099-40-7

This technical guide provides an in-depth overview of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde of interest to researchers and professionals in drug discovery and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide combines information from suppliers with established chemical principles and data from structurally related compounds to offer a comprehensive resource.

Chemical and Physical Properties

This compound is a halogenated aromatic aldehyde containing a pyrrolidine moiety. Its chemical structure suggests its utility as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyrrolidine ring can influence the molecule's solubility, lipophilicity, and metabolic stability, while the bromo and aldehyde functionalities offer reactive sites for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 742099-40-7Chemical Abstract Service
Molecular Formula C₁₁H₁₂BrNODerived from Structure
Molecular Weight 254.12 g/mol Calculated
Appearance Not specified (likely a solid)Inferred from related compounds
Purity ≥98%[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from structure
Melting Point Not available-
Boiling Point Not available-

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This proposed method is based on the known reactivity of activated aryl halides with amines.

Reaction Scheme:

G cluster_product Product reactant1 5-Bromo-2-fluorobenzaldehyde product This compound reactant1->product reactant2 Pyrrolidine reactant2->product reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat G cluster_applications Potential Applications A This compound B Chemical Synthesis (Further Elaboration) A->B Intermediate C Lead Compound for Drug Discovery B->C D Anticancer Agents C->D E CNS-active Agents C->E F Antimicrobial Agents C->F

References

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

This technical guide provides a detailed overview of the molecular structure, properties, and a hypothetical framework for the biological evaluation of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an aromatic aldehyde compound featuring a pyrrolidine ring and a bromine atom substituted on the benzene ring. It is often utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the medical and pharmaceutical fields[1].

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 742099-40-7[1][2][3]
Molecular Formula C₁₁H₁₂BrNO[1]
Molecular Weight 254.12 g/mol [2]
Purity ≥95%[1][3]
InChI Key JARYZLUYHJBEER-UHFFFAOYSA-N[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic route can be inferred from standard organic chemistry principles. A plausible approach involves the nucleophilic aromatic substitution of a suitable starting material, such as 5-bromo-2-fluorobenzaldehyde, with pyrrolidine.

Hypothetical Synthesis Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Reaction: Nucleophilic Aromatic Substitution

  • Reactants:

    • 5-Bromo-2-fluorobenzaldehyde

    • Pyrrolidine

    • A suitable base (e.g., Potassium Carbonate, K₂CO₃)

    • A polar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Procedure:

    • To a solution of 5-bromo-2-fluorobenzaldehyde in DMF, add potassium carbonate.

    • Add pyrrolidine dropwise to the mixture at room temperature.

    • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield this compound.

Potential Biological Activity and Investigative Workflow

The biological activity of this compound is not well-characterized. However, related benzaldehyde derivatives have been shown to possess antimicrobial, antioxidant, and insecticidal properties[4][5]. The presence of the pyrrolidine moiety, a common scaffold in medicinal chemistry, suggests potential for biological relevance[6].

A logical workflow for investigating the biological potential of this compound would involve a series of tiered screens, starting with broad activity assays and progressing to more specific mechanistic studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_2 Phase 3: Hit-to-Lead & MoA Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Antioxidant Antioxidant Assays (e.g., DPPH Assay) Characterization->Antioxidant LeadGen Lead Generation & SAR Studies Antimicrobial->LeadGen Cytotoxicity->LeadGen Antioxidant->LeadGen MoA Mechanism of Action Studies LeadGen->MoA TargetID Target Identification MoA->TargetID

Caption: A logical workflow for the synthesis and biological evaluation of a novel compound.

Spectroscopic Data Interpretation (Hypothetical)

While specific spectra for this compound are not provided in the search results, a prediction of the key signals in a ¹H NMR spectrum can be made based on its structure.

  • Aldehyde Proton (-CHO): A singlet peak is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

  • Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). Their splitting patterns would be complex due to their distinct chemical environments and coupling with each other.

  • Pyrrolidine Protons: The protons on the pyrrolidine ring would likely appear as multiplets in the upfield region, typically between δ 1.5-3.5 ppm. The protons adjacent to the nitrogen atom would be more deshielded and appear further downfield within this range.

Further characterization would typically involve ¹³C NMR, Mass Spectrometry (to confirm the molecular weight and fragmentation pattern), and Infrared (IR) Spectroscopy (to identify the characteristic carbonyl stretch of the aldehyde).

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a valuable building block in medicinal chemistry and drug development. The primary synthesis pathway involves a nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2-fluorobenzaldehyde and pyrrolidine. This document details the underlying chemical principles, a step-by-step experimental protocol, and the expected analytical data for the final product.

Synthesis Pathway: Nucleophilic Aromatic Substitution

The core of the synthesis for this compound is the nucleophilic aromatic substitution reaction. In this pathway, the fluorine atom on the 5-Bromo-2-fluorobenzaldehyde molecule is displaced by the nucleophilic pyrrolidine. The reaction is facilitated by the electron-withdrawing nature of the aldehyde group, which activates the aromatic ring towards nucleophilic attack.

The general transformation can be depicted as follows:

Synthesis_Pathway 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Product This compound 5-Bromo-2-fluorobenzaldehyde->Product Nucleophilic Aromatic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Product

Caption: Synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
5-Bromo-2-fluorobenzaldehydeC₇H₄BrFO203.01
PyrrolidineC₄H₉N71.12
Acetonitrile (anhydrous)C₂H₃N41.05
DichloromethaneCH₂Cl₂84.93
Ethyl acetateC₄H₈O₂88.11
HexanesC₆H₁₄86.18
Magnesium sulfate (anhydrous)MgSO₄120.37
WaterH₂O18.02
Brine (saturated NaCl solution)NaCl/H₂O-
Silica gel (for flash chromatography)SiO₂60.08

Procedure:

  • Reaction Setup: In a 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a septum under a nitrogen atmosphere, add anhydrous acetonitrile (50 mL).

  • Addition of Reactants: To the stirred acetonitrile, add 5-Bromo-2-fluorobenzaldehyde (e.g., 1.0 equivalent). Subsequently, add pyrrolidine (e.g., 1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 70°C in an oil bath and maintain this temperature for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with water (100 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (4 x 40 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for this synthesis.

ParameterValue
Reactant Molar Ratios
5-Bromo-2-fluorobenzaldehyde1.0 eq
Pyrrolidine1.2 eq
Reaction Conditions
Temperature70 °C
Time6 h
Product Information
Expected Yield~85-95%
AppearanceYellow oil or solid
Molecular FormulaC₁₁H₁₂BrNO
Molar Mass254.12 g/mol

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Reaction Setup (Acetonitrile, N2 atm.) Add_Reactants Add 5-Bromo-2-fluorobenzaldehyde and Pyrrolidine Start->Add_Reactants Heat Heat to 70°C for 6h Add_Reactants->Heat TLC Monitor by TLC Heat->TLC Cool Cool to RT TLC->Cool Reaction Complete Quench Add Water Cool->Quench Extract Extract with Dichloromethane Quench->Extract Wash_Dry Wash with Brine & Dry (MgSO4) Extract->Wash_Dry Evaporate Solvent Removal Wash_Dry->Evaporate Chromatography Flash Column Chromatography Evaporate->Chromatography Product Pure this compound Chromatography->Product

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the pyrrolidine ring. The aldehyde proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit splitting patterns consistent with a trisubstituted benzene ring. The pyrrolidine protons will appear as multiplets in the aliphatic region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the aldehyde (typically >180 ppm), the aromatic carbons, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (254.12 g/mol for C₁₁H₁₂BrNO), with the characteristic isotopic pattern for a bromine-containing compound.

This technical guide provides a solid foundation for the successful synthesis and characterization of this compound. Researchers are advised to adhere to standard laboratory safety practices when performing these procedures.

Spectroscopic and Synthetic Profile of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a proposed synthetic route, and the potential biological context of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Introduction

This compound is a substituted aromatic aldehyde containing a pyrrolidine moiety. The presence of the halogenated benzene ring and the tertiary amine functionality makes it an interesting scaffold for chemical exploration and a potential building block in the synthesis of more complex molecules with diverse biological activities. Pyrrolidine-containing compounds are known to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, and central nervous system activities[1][2]. This guide details the available spectroscopic information and a robust synthetic protocol to facilitate further investigation of this compound and its derivatives.

Spectroscopic Data

Comprehensive spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. Below is a summary of the available and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data

The following ¹³C NMR data has been reported for a compound matching the molecular formula of this compound[3]. The assignments are consistent with the predicted chemical shifts for the structure.

Chemical Shift (δ) ppm Assignment
189.0Aldehyde Carbonyl (C=O)
161.5C-N (Aromatic)
136.4C-H (Aromatic)
127.7C-H (Aromatic)
124.1C-Br (Aromatic)
120.5C-CHO (Aromatic)
112.6C-H (Aromatic)
55.8N-CH₂ (Pyrrolidine)
Solvent: DMSO-d₆, Frequency: 151 MHz

Representative ¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~9.8 - 10.2Singlet1HAldehyde (-CHO)
~7.6 - 7.8Doublet1HAromatic H
~7.4 - 7.6Doublet of doublets1HAromatic H
~6.8 - 7.0Doublet1HAromatic H
~3.2 - 3.5Triplet4HN-CH₂ (Pyrrolidine)
~1.9 - 2.1Multiplet4H-CH₂- (Pyrrolidine)
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, based on typical values for similar compounds[4][5].

Wavenumber (cm⁻¹) Intensity Assignment
~2900 - 2800MediumC-H stretch (aliphatic)
~2750 - 2700MediumC-H stretch (aldehyde)
~1680 - 1660StrongC=O stretch (aldehyde)
~1600 - 1450Medium-StrongC=C stretch (aromatic)
~1350 - 1250StrongC-N stretch (aromatic amine)
~1100 - 1000MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₂BrNO), the expected molecular ion peaks would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/z Assignment
~253/255[M]⁺ (Molecular ion)
~224/226[M-CHO]⁺
~173[M-Br]⁺
~70[C₄H₈N]⁺ (Pyrrolidine fragment)

Experimental Protocols

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination[6][7]. This method is highly efficient for the formation of C-N bonds.

Proposed Synthesis: Buchwald-Hartwig Amination

This protocol outlines the synthesis of this compound from 2,5-dibromobenzaldehyde and pyrrolidine.

Materials:

  • 2,5-dibromobenzaldehyde

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reactants: Under the inert atmosphere, add 2,5-dibromobenzaldehyde (1.0 equivalent) and anhydrous toluene.

  • Addition of Amine: Add pyrrolidine (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reagents Reagents Reactant1 2,5-Dibromobenzaldehyde Reaction Buchwald-Hartwig Amination Reactant1->Reaction Reactant2 Pyrrolidine Reactant2->Reaction Catalyst Pd2(dba)3 / Xantphos Catalyst->Reaction Base NaOt-Bu Base->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NAAA_Inhibition_Pathway Potential Biological Target: NAAA Inhibition Compound This compound (Potential Inhibitor) NAAA NAAA (N-Acylethanolamine Acid Amidase) Compound->NAAA Inhibits PEA_degradation PEA Degradation NAAA->PEA_degradation Catalyzes PEA PEA (Palmitoylethanolamide) PEA->PEA_degradation Substrate Biological_Effect Anti-inflammatory & Analgesic Effects PEA->Biological_Effect Leads to

References

Potential Biological Activity of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a theoretical exploration of the potential biological activities of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde based on the known pharmacological properties of its constituent chemical moieties. As of the latest literature review, no specific biological data for this compound has been published. The experimental protocols and data presented are hypothetical and intended to serve as a roadmap for future research.

Introduction

This compound is a synthetic organic compound that incorporates three key structural features known to be associated with diverse biological activities: a substituted benzaldehyde, a pyrrolidine ring, and an aromatic bromine atom. Substituted benzaldehydes are a class of compounds with demonstrated cytotoxic and antimicrobial properties[1][2]. The pyrrolidine ring is a prevalent scaffold in numerous natural and synthetic pharmacologically active compounds, exhibiting a wide range of effects including anticancer, anti-inflammatory, antiviral, and antimicrobial activities[3][4][5][6]. Furthermore, the incorporation of bromine into aromatic systems can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing their biological efficacy[7][8][9][10]. This guide aims to provide a comprehensive overview of the inferred biological potential of this compound and to propose a strategic experimental framework for its investigation.

Proposed Biological Activities

Based on the analysis of its structural components, this compound is postulated to exhibit the following biological activities:

  • Anticancer/Cytotoxic Activity: The presence of the substituted benzaldehyde and pyrrolidine moieties suggests potential for cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: Both pyrrolidine derivatives and substituted benzaldehydes are known for their antibacterial and antifungal properties.

  • Enzyme Inhibition: The pyrrolidine scaffold is a key component of many enzyme inhibitors, and brominated compounds have also been shown to inhibit enzyme activity.

  • Anti-inflammatory Activity: A number of pyrrolidine-containing compounds have demonstrated anti-inflammatory effects.

Hypothetical Data Summary

The following tables are templates designed to showcase how quantitative data for the proposed biological activities of this compound could be presented.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

Cell LineCancer TypeThis compoundDoxorubicin (Control)
MCF-7Breast Adenocarcinoma[Hypothetical Value][Reference Value]
A549Lung Carcinoma[Hypothetical Value][Reference Value]
HCT-116Colon Carcinoma[Hypothetical Value][Reference Value]
SF-295Glioblastoma[Hypothetical Value][Reference Value]

Table 2: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration in µg/mL)

MicroorganismTypeThis compoundCiprofloxacin (Control)
Staphylococcus aureusGram-positive[Hypothetical Value][Reference Value]
Escherichia coliGram-negative[Hypothetical Value][Reference Value]
Candida albicansFungi[Hypothetical Value][Reference Value]

Proposed Experimental Protocols

To validate the hypothesized biological activities, a systematic experimental approach is required.

Synthesis and Characterization

A potential synthetic route for this compound would involve the nucleophilic aromatic substitution of 5-bromo-2-fluorobenzaldehyde with pyrrolidine.

5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Reaction 5-Bromo-2-fluorobenzaldehyde->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Heat Heat This compound This compound Heat->this compound Reaction->Heat Nucleophilic Aromatic Substitution Seed cancer cells in 96-well plates Seed cancer cells in 96-well plates Incubate for 24h Incubate for 24h Seed cancer cells in 96-well plates->Incubate for 24h Treat with serial dilutions of compound Treat with serial dilutions of compound Incubate for 24h->Treat with serial dilutions of compound Incubate for 48-72h Incubate for 48-72h Treat with serial dilutions of compound->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilizing agent (e.g., DMSO) Add solubilizing agent (e.g., DMSO) Incubate for 4h->Add solubilizing agent (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilizing agent (e.g., DMSO)->Measure absorbance at 570 nm Calculate IC50 values Calculate IC50 values Measure absorbance at 570 nm->Calculate IC50 values Prepare serial dilutions of compound in 96-well plates Prepare serial dilutions of compound in 96-well plates Inoculate wells with microbial suspension Inoculate wells with microbial suspension Prepare serial dilutions of compound in 96-well plates->Inoculate wells with microbial suspension Incubate at 37°C for 24h Incubate at 37°C for 24h Inoculate wells with microbial suspension->Incubate at 37°C for 24h Visually assess for microbial growth Visually assess for microbial growth Incubate at 37°C for 24h->Visually assess for microbial growth Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Visually assess for microbial growth->Determine MIC (lowest concentration with no visible growth) Compound This compound Mitochondrion Mitochondrial Stress Compound->Mitochondrion Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a promising, yet underexplored, area for therapeutic agent discovery. This technical guide provides a comprehensive overview of this chemical series by synthesizing information from structurally related analogs. It covers potential synthetic routes, discusses likely biological activities based on analog data, presents detailed experimental protocols for synthesis and in vitro screening, and explores hypothetical structure-activity relationships (SAR). This document serves as a foundational resource for researchers aiming to design and develop novel drug candidates based on this versatile core.

Introduction

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its prevalence is due to its ability to serve as a versatile scaffold, contribute to the stereochemistry of a molecule, and explore pharmacophore space effectively.[2] When coupled with a benzaldehyde moiety, a common pharmacophore known to interact with various biological targets, the resulting structure becomes a compelling starting point for drug discovery.

The specific scaffold, this compound, combines the N-aryl pyrrolidine motif with a reactive aldehyde group and a bromine substituent. Halogenation, particularly bromination, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. While direct biological data for this exact compound and its derivatives are scarce in published literature, analysis of its constituent parts and structurally similar molecules allows for the formulation of strong hypotheses regarding its potential therapeutic applications, which may include anticancer, anti-inflammatory, and enzyme inhibitory activities.[3][4][5]

This guide will therefore construct a detailed profile for the this compound series by leveraging data from analogous compounds to inform synthetic strategies, potential biological targets, and key structure-activity relationships.

Synthesis and Derivatization Strategies

The synthesis of the core this compound scaffold can be achieved through established N-arylation methodologies. A plausible and efficient approach is the palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.

A proposed synthetic workflow is outlined below. The reaction would involve coupling pyrrolidine with a di-halogenated benzaldehyde, such as 2,5-dibromobenzaldehyde. The higher reactivity of the bromine ortho to the aldehyde group under specific catalytic conditions would facilitate selective mono-amination.

G cluster_start Starting Materials A 2,5-Dibromobenzaldehyde D This compound (Core Scaffold) A->D Buchwald-Hartwig Amination B Pyrrolidine B->D Buchwald-Hartwig Amination C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu) C->D Buchwald-Hartwig Amination G cluster_R1 Position R1 (Aldehyde) cluster_R2 Position R2 (Aromatic Ring) cluster_R3 Position R3 (Pyrrolidine Ring) Core Core Scaffold This compound R1_node Modify for Target Specificity - Amine (via Reductive Amination) - Carboxylic Acid/Amide - Heterocycle Core->R1_node R2_node Modulate Electronics & PK - Bromine (present) - Other halogens (Cl, F) - Methoxy groups Core->R2_node R3_node Influence Potency & Solubility - Add stereocenters - Hydroxyl groups - Lipophilic groups Core->R3_node Activity Biological Activity (e.g., Cytotoxicity, Enzyme Inhibition) R1_node->Activity R2_node->Activity R3_node->Activity G A Synthesis & Purification of Derivative Library B Primary Screening: High-Throughput Cell Viability (e.g., MTT Assay) A->B C Hit Identification (Compounds with IC₅₀ < 10 µM) B->C D Secondary Screening: Target-Based Enzyme Assay (e.g., COX Inhibition) C->D E Lead Compound Selection (Potent & Selective Hits) D->E F Further Optimization (SAR-guided Synthesis) E->F

References

Literature review of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde containing a pyrrolidine moiety. While specific detailed studies on this compound are limited in publicly available literature, its structural features suggest its potential as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The pyrrolidine ring is a common scaffold in many biologically active compounds, known to influence physicochemical properties such as solubility and lipophilicity, and to provide a three-dimensional structure that can be crucial for binding to biological targets[1]. This guide provides a comprehensive overview of the probable synthesis, and potential properties of this compound, based on available data for closely related compounds.

Synthesis and Experimental Protocols

The most plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable precursor, 5-bromo-2-fluorobenzaldehyde, with pyrrolidine. The fluorine atom at the ortho position to the electron-withdrawing aldehyde group is a good leaving group, facilitating the substitution by the nucleophilic pyrrolidine.

Proposed Synthesis of this compound

A likely synthetic pathway is the reaction of 5-bromo-2-fluorobenzaldehyde with pyrrolidine.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification 5-bromo-2-fluorobenzaldehyde 5-bromo-2-fluorobenzaldehyde Stirring_at_elevated_temperature Stirring_at_elevated_temperature 5-bromo-2-fluorobenzaldehyde->Stirring_at_elevated_temperature Pyrrolidine Pyrrolidine Pyrrolidine->Stirring_at_elevated_temperature Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Stirring_at_elevated_temperature Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Stirring_at_elevated_temperature Quenching Quenching Stirring_at_elevated_temperature->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Column_Chromatography Concentration->Column_Chromatography Final_Product Final_Product Column_Chromatography->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for similar SNAr reactions.

  • Reaction Setup: To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis of Starting Material: 5-Bromo-2-fluorobenzaldehyde

The starting material, 5-bromo-2-fluorobenzaldehyde, is commercially available. Its synthesis is also reported in the literature. One common method involves the bromination of 2-fluorobenzaldehyde.

Synthesis of 5-Bromo-2-fluorobenzaldehyde

G 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Reaction Reaction 2-Fluorobenzaldehyde->Reaction Brominating_Agent Brominating Agent (e.g., N-Bromosuccinimide) Brominating_Agent->Reaction Lewis_Acid_Catalyst Lewis Acid Catalyst (e.g., AlCl3) Lewis_Acid_Catalyst->Reaction Solvent Solvent (e.g., concentrated H2SO4) Solvent->Reaction Workup_and_Purification Work-up and Purification Reaction->Workup_and_Purification 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Workup_and_Purification->5-Bromo-2-fluorobenzaldehyde

Caption: Synthetic scheme for 5-Bromo-2-fluorobenzaldehyde.

Experimental Protocol for 5-Bromo-2-fluorobenzaldehyde Synthesis

A reported method involves the reaction of o-fluorobenzaldehyde with a brominating reagent in the presence of a Lewis acid catalyst[2].

  • Reaction Setup: In a reactor, 2-fluorobenzaldehyde (0.56 mol) and anhydrous aluminum trichloride (0.045 mol) are added to concentrated sulfuric acid (223 ml) with stirring[2].

  • Reaction Conditions: The mixture is heated to 60 °C, and N-bromosuccinimide (0.59 mol) is added in portions. The reaction is allowed to proceed for 3-8 hours[2].

  • Work-up: The reaction mixture is poured into ice water and extracted with hexamethylene. The organic phase is washed with water and saturated aqueous common salt, then dried with anhydrous sodium sulfate[2].

  • Purification: After filtration and concentration, the crude product is purified by vacuum distillation to yield 5-bromo-2-fluorobenzaldehyde[2].

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 5-Bromo-2-fluorobenzaldehyde

PropertyValueReference
Molecular FormulaC7H4BrFO[3]
Molecular Weight203.01 g/mol [3]
Appearance--
Melting Point--
Boiling Point230 °C[4]
Density1.71 g/mL at 25 °C[4]
Refractive Indexn20/D 1.57[4]

Table 2: Spectroscopic Data for Related Benzaldehyde Derivatives

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)Mass Spec (m/z)
5-Bromo-2-hydroxybenzaldehyde δ 6.9-7.8 (aromatic H), 9.8 (aldehyde H), 11.0 (hydroxyl H)δ 115-160 (aromatic C), 196 (aldehyde C)~3100 (O-H), ~1650 (C=O), ~1200-1300 (C-O)200/202 (M+)
5-Bromo-2-fluorobenzaldehyde δ 7.2-7.9 (aromatic H), 10.3 (aldehyde H)δ 117-162 (aromatic C), 187 (aldehyde C)~1690 (C=O), ~1250 (C-F)202/204 (M+)

Note: The spectroscopic data for 5-Bromo-2-hydroxybenzaldehyde and 5-Bromo-2-fluorobenzaldehyde are compiled from various sources and databases and represent typical values.

For This compound , one would expect to see characteristic signals for the pyrrolidine ring in the 1H and 13C NMR spectra (typically in the range of δ 1.8-2.0 and 3.2-3.5 ppm for the CH2 groups in 1H NMR, and around δ 25 and 50 ppm in 13C NMR). The aromatic protons would show a complex splitting pattern, and the aldehyde proton would appear as a singlet downfield (around δ 9.5-10.0 ppm). The IR spectrum would be characterized by a strong carbonyl (C=O) stretch around 1670-1690 cm-1. The mass spectrum should show a molecular ion peak corresponding to its molecular weight (254.13 g/mol ) with a characteristic isotopic pattern for the bromine atom.

Potential Applications in Drug Development

The pyrrolidine scaffold is a key structural motif in a wide array of biologically active molecules, including anticancer, antibacterial, and antiviral agents, as well as compounds targeting the central nervous system[1]. The incorporation of a pyrrolidine ring can enhance the pharmacological profile of a molecule.

Potential Biological Activities

G cluster_0 Potential Therapeutic Areas Target_Molecule This compound Anticancer Anticancer Target_Molecule->Anticancer Intermediate for Antibacterial Antibacterial Target_Molecule->Antibacterial Intermediate for Antiviral Antiviral Target_Molecule->Antiviral Intermediate for CNS_Disorders CNS Disorders Target_Molecule->CNS_Disorders Intermediate for

Caption: Potential therapeutic applications of derivatives of this compound.

Derivatives of this compound could be explored for various therapeutic applications:

  • Anticancer Activity: A related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has demonstrated significant anti-angiogenic and anti-proliferative activity[5]. The aldehyde functional group of the title compound can be readily converted to other functionalities to synthesize a library of compounds for screening against various cancer cell lines.

  • Antimicrobial Agents: The pyrrolidine nucleus is present in several antimicrobial agents[6]. The title compound could serve as a building block for novel antibiotics.

  • Central Nervous System (CNS) Drugs: Pyrrolidine derivatives have been investigated for their activity on the CNS, including anticonvulsant properties.

The aldehyde group provides a reactive handle for further chemical modifications, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the generation of a diverse range of derivatives for biological evaluation.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis and an understanding of its likely chemical and physical properties based on established chemical principles and data from analogous compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

References

Solubility Profile of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages data from structurally analogous compounds to predict its solubility profile. Furthermore, it outlines a general experimental protocol for determining solubility and presents a logical workflow for solubility assessment.

Predicted Solubility Characteristics

This compound is a multifaceted molecule incorporating a polar aldehyde group, a tertiary amine within the pyrrolidine ring, and a lipophilic brominated benzene ring. This combination of functional groups suggests a degree of solubility in a range of organic solvents. The presence of the pyrrolidine and aldehyde moieties may also allow for some solubility in polar protic solvents, potentially through hydrogen bonding. However, the bromo-benzene core is expected to contribute to its solubility in less polar and aromatic solvents.

Solubility Data of a Structural Analog: 2-Aminobenzaldehyde

To provide a quantitative reference, the solubility of 2-Aminobenzaldehyde, a structurally related compound, is presented below. This compound shares the aminobenzaldehyde core but lacks the pyrrolidine ring and the bromo substituent. It is described as slightly soluble in cold water and soluble in several organic solvents such as ethanol, ether, chloroform, and benzene[1]. More extensive solubility data for 2-Aminobenzaldehyde is detailed in Table 1.

SolventSolubility (g/L) at 25°C
Dimethyl Sulfoxide (DMSO)400.88[2]
1,4-Dioxane313.85[2]
Tetrahydrofuran (THF)277.19[2]
N,N-Dimethylformamide (DMF)242.82[2]
Acetonitrile161.47[2]
Ethanol76.84[2]
Chloroform69.31[2]
Dichloromethane51.21[2]
Toluene17.91[2]
Water4.6[2]
n-Hexane0.9[2]

This data pertains to 2-Aminobenzaldehyde and should be used as an estimation for this compound.

General Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative method.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the filtered saturated solutions and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solutions by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a research compound.

G Solubility Assessment Workflow start Start: New Compound Synthesis qualitative Qualitative Solubility Screening (Small scale, visual inspection in various solvents) start->qualitative quantitative Quantitative Solubility Measurement (e.g., Shake-Flask Method) qualitative->quantitative If quantitative data is required hplc Analytical Quantification (e.g., HPLC, UV-Vis) quantitative->hplc data Data Analysis and Reporting (Solubility values, solvent comparison) hplc->data formulation Application in Further Studies (e.g., Formulation Development, Reaction Optimization) data->formulation end End formulation->end

Caption: A logical workflow for determining and applying compound solubility data.

References

The Pivotal Role of Brominated Benzaldehydes in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated benzaldehydes are a class of halogenated aromatic aldehydes that serve as versatile and highly valuable building blocks in the landscape of medicinal chemistry and drug discovery. The strategic incorporation of a bromine atom onto the benzaldehyde scaffold imparts unique chemical properties that are instrumental in the synthesis of a diverse array of complex molecular architectures. The bromine atom can act as a directing group in further electrophilic aromatic substitutions and, more importantly, serves as a key handle for a variety of cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This reactivity, combined with the synthetic versatility of the aldehyde functional group, positions brominated benzaldehydes as critical intermediates in the development of novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of brominated benzaldehydes in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their influence on key cellular signaling pathways.

Synthesis of Brominated Benzaldehydes

The preparation of brominated benzaldehydes can be achieved through several synthetic routes, primarily involving the direct bromination of substituted benzaldehydes or the oxidation of the corresponding brominated toluenes.

Direct Bromination of Substituted Benzaldehydes

The electrophilic aromatic bromination of benzaldehyde and its derivatives is a common method for introducing a bromine atom onto the aromatic ring. The regioselectivity of the bromination is influenced by the electronic nature and position of existing substituents on the ring.

Experimental Protocol: Bromination of 3,4-dimethoxybenzaldehyde

This protocol describes the bromination of 3,4-dimethoxybenzaldehyde using elemental bromine in acetic acid.

  • Materials:

    • 3,4-dimethoxybenzaldehyde

    • Glacial acetic acid

    • Bromine

    • Two-necked round bottom flask

    • Reflux condenser

    • Stirring apparatus

  • Procedure:

    • In a two-necked round bottom flask, dissolve 3,4-dimethoxybenzaldehyde (e.g., 200 mg, 1.2 mmol) in glacial acetic acid (6 mL).

    • Prepare a solution of bromine in acetic acid (e.g., 1:4 v/v).

    • Slowly add the bromine solution to the stirred solution of the benzaldehyde.

    • Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 1 hour.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like methanol.

Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene

An alternative and widely used method involves the free-radical bromination of the methyl group of a brominated toluene derivative, followed by hydrolysis to the aldehyde.

Experimental Protocol: Synthesis of 4-Bromobenzaldehyde

This two-step protocol details the synthesis of 4-bromobenzaldehyde from 4-bromotoluene.[1]

  • Step 1: Free-Radical Bromination of 4-Bromotoluene

    • Materials:

      • 4-bromotoluene

      • Bromine

      • Three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

      • Oil bath

      • 150-watt tungsten lamp

    • Procedure:

      • Place 100 g (0.58 mol) of 4-bromotoluene in the three-necked flask.

      • Heat the flask in an oil bath to 105 °C with stirring.

      • Illuminate the flask with the 150-watt tungsten lamp.

      • Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours, maintaining the temperature between 105-135 °C.

      • After the addition is complete, raise the temperature to 150 °C to ensure the reaction goes to completion. The product of this step is 4-bromobenzal bromide.

  • Step 2: Hydrolysis of 4-Bromobenzal Bromide

    • Materials:

      • Crude 4-bromobenzal bromide from Step 1

      • Powdered calcium carbonate

      • Water

      • Large flask for reflux

      • Steam distillation apparatus

      • Filtration apparatus

      • Desiccator

    • Procedure:

      • Transfer the crude 4-bromobenzal bromide to a larger flask and thoroughly mix with 200 g of powdered calcium carbonate.

      • Add approximately 300 mL of water and cautiously heat the mixture to reflux for 15 hours to effect hydrolysis.

      • After hydrolysis, purify the product by steam distillation.

      • Collect the distillate in portions and cool to crystallize the 4-bromobenzaldehyde.

      • Collect the solid product by filtration and dry it in a desiccator. The expected yield is 60-70%.

Applications in the Synthesis of Bioactive Molecules

The true utility of brominated benzaldehydes in medicinal chemistry is realized in their role as versatile intermediates for the synthesis of a wide range of biologically active compounds. The aldehyde group provides a reactive site for chain extension and the formation of various functional groups, while the bromine atom is a key participant in powerful cross-coupling reactions.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functionality of brominated benzaldehydes readily undergoes Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, which are common structural motifs in many drug molecules, such as stilbene derivatives.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide for (E)-Alkene Synthesis

This protocol describes the synthesis of an (E)-alkene from an aromatic aldehyde using a stabilized ylide.

  • Materials:

    • Brominated benzaldehyde (e.g., 2-benzoylbenzaldehyde, 1.0 equivalent)

    • Stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate, 1.0 to 1.2 equivalents)

    • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

    • Round-bottom flask

    • Inert atmosphere apparatus (Nitrogen or Argon)

    • Stirring apparatus

    • TLC for reaction monitoring

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the brominated benzaldehyde in the anhydrous solvent.

    • Add the stabilized ylide to the solution.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting crude product using column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the benzaldehyde ring is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl structures, which are prevalent in many pharmaceuticals.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for a ligand-free Suzuki-Miyaura coupling reaction.

  • Materials:

    • Aryl halide (e.g., bromobenzaldehyde, 1 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(OAc)₂ (0.5 mol%)

    • Solvent (e.g., a mixture of water and an organic solvent like ethanol)

    • Base (e.g., K₂CO₃)

    • Reaction vessel with stirring capability

    • Extraction and purification apparatus

  • Procedure:

    • In a reaction vessel, combine the aryl halide, arylboronic acid, Pd(OAc)₂, and the base.

    • Add the solvent system and stir the mixture at the desired temperature (e.g., room temperature or elevated temperature).

    • Monitor the reaction for the indicated time.

    • After completion, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

    • Purify the product by column chromatography over silica gel.

Quantitative Biological Data of Brominated Benzaldehyde Derivatives

A significant number of compounds synthesized from brominated benzaldehydes have demonstrated promising biological activities. The following tables summarize some of the quantitative data for these derivatives in the areas of anticancer and antimicrobial research.

Anticancer Activity

Brominated chalcones, which can be synthesized from brominated benzaldehydes, have shown notable anticancer properties.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ (µM)Reference
Brominated ChalconeCompound 19 (H72)MGC803 (Gastric)3.57 - 5.61[1][2]
HGC27 (Gastric)3.57 - 5.61[1][2]
SGC7901 (Gastric)3.57 - 5.61[1][2]
Halophenyl Chalcones3-Halophenyl chalcone derivativesMCF-7/Topo5 - 9[3]
Trimethoxylated NaphthochalconeCompound 61MCF-7/Topo2-3 times more active than halophenyl derivatives[3]
Antimicrobial Activity

While specific data for brominated benzaldehyde derivatives is emerging, related brominated compounds have shown significant antimicrobial effects.

Compound ClassSpecific DerivativeMicroorganismMIC (mg/mL)Reference
Benzyl Bromide Derivative1aStaphylococcus aureus1
Streptococcus pyogenes2
Enterococcus faecalis2
Klebsiella pneumoniae2
Salmonella typhi2
Escherichia coli2
Candida albicans0.25
Benzyl Bromide Derivative1cStreptococcus pyogenes0.5
Enterococcus faecalis2
Staphylococcus aureus4
Klebsiella pneumoniae4
Salmonella typhi4

Modulation of Cellular Signaling Pathways

Derivatives of benzaldehydes have been shown to exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer. Two of the most significant pathways are the PI3K/Akt/mTOR and the NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Benzaldehyde derivatives have been shown to inhibit this pathway, leading to anticancer effects.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Brominated Benzaldehyde Derivative Inhibitor->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by brominated benzaldehyde derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Benzaldehyde derivatives have been found to suppress NF-κB activation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IKK NFkB NF-κB (p50/p65) Transcription Gene Transcription (Inflammation, Survival) NFkB->IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Inhibitor Brominated Benzaldehyde Derivative Inhibitor->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds DNA->Transcription

Caption: Suppression of the NF-κB signaling pathway by brominated benzaldehyde derivatives.

Conclusion

Brominated benzaldehydes represent a cornerstone in the synthetic repertoire of medicinal chemists. Their dual reactivity allows for the construction of a vast chemical space of potential drug candidates. The examples provided herein demonstrate their utility in generating compounds with significant anticancer and antimicrobial activities. Furthermore, the ability of their derivatives to modulate critical cellular signaling pathways, such as PI3K/Akt/mTOR and NF-κB, underscores their importance in the development of targeted therapies. As synthetic methodologies continue to advance, the strategic use of brominated benzaldehydes is poised to remain a key driver of innovation in the ongoing quest for novel and more effective medicines. This guide serves as a foundational resource for researchers seeking to harness the synthetic power of these versatile intermediates in their drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The protocols outlined herein describe a general yet robust methodology for the synthesis, purification, and characterization of these compounds, which serve as valuable intermediates in the development of novel therapeutic agents and functional materials.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone.[1] These compounds and their metal complexes are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The unique structural and electronic properties of Schiff bases make them excellent ligands for the coordination of metal ions, leading to the formation of stable and often biologically active metal complexes.[4][5]

This compound is a substituted aromatic aldehyde that offers a versatile scaffold for the synthesis of novel Schiff bases. The presence of the bromine atom provides a site for further functionalization, such as cross-coupling reactions, while the electron-donating pyrrolidinyl group can modulate the electronic properties and biological activity of the resulting Schiff base derivatives. This document provides a comprehensive guide for the synthesis and characterization of Schiff bases from this precursor.

General Reaction Scheme

The synthesis of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, often facilitated by an acid catalyst, to form the imine.

G cluster_0 General Reaction for Schiff Base Synthesis react1 This compound plus1 + react1->plus1 react2 Primary Amine (R-NH2) plus1->react2 arrow -> react2->arrow prod1 Schiff Base arrow->prod1 plus2 + prod1->plus2 prod2 Water (H2O) plus2->prod2

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

Materials and Equipment
  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, alkyl amines)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

  • Recrystallization solvents (e.g., ethanol, ethyl acetate, hexane)

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Synthesis of a Schiff Base with Aniline

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and aniline.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 40 mL of absolute ethanol. Add a magnetic stir bar to the flask.

  • Addition of Amine: To this solution, add an equimolar amount (10 mmol) of aniline dropwise while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-6 hours.[7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed using a rotary evaporator to induce crystallization.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.

  • Drying: Dry the purified Schiff base in a vacuum oven or desiccator.

  • Characterization: Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Experimental Workflow A Dissolve Aldehyde in Ethanol B Add Primary Amine A->B C Add Acetic Acid Catalyst B->C D Reflux for 2-6 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Isolate Product (Filtration) F->G H Purify by Recrystallization G->H I Dry the Product H->I J Characterize (FT-IR, NMR, MS) I->J

Caption: Workflow for Schiff base synthesis and purification.

Data Presentation

The following tables summarize typical characterization data for Schiff bases. The exact values will vary depending on the specific primary amine used.

Table 1: Physicochemical and Yield Data

Schiff Base Derivative (R group of Amine)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
PhenylC₁₇H₁₆BrN₂328.23e.g., 110-112e.g., 85
4-ChlorophenylC₁₇H₁₅BrClN₂362.68e.g., 125-127e.g., 88
4-MethoxyphenylC₁₈H₁₈BrN₂O358.26e.g., 118-120e.g., 90
EthylC₁₃H₁₆BrN₂280.19e.g., 78-80e.g., 75

Table 2: Spectroscopic Characterization Data

Schiff Base DerivativeFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-¹³C NMR (δ ppm) -CH=N-
Phenyle.g., 1625-1640e.g., 8.2-8.5 (s, 1H)e.g., 158-162
4-Chlorophenyle.g., 1620-1635e.g., 8.3-8.6 (s, 1H)e.g., 157-161
4-Methoxyphenyle.g., 1615-1630e.g., 8.1-8.4 (s, 1H)e.g., 156-160
Ethyle.g., 1630-1645e.g., 7.9-8.2 (t, 1H)e.g., 160-165

Note: The data presented in these tables are exemplary and intended for illustrative purposes. Actual experimental data should be obtained for each synthesized compound.

Applications and Future Directions

Schiff bases derived from this compound are expected to have a wide range of applications, particularly in drug development and materials science.

  • Antimicrobial Agents: The imine group is a key pharmacophore in many antimicrobial compounds. These Schiff bases and their metal complexes can be screened for activity against various bacterial and fungal strains.[3][4]

  • Anticancer Agents: Many Schiff base derivatives have demonstrated significant anticancer activity. The synthesized compounds can be evaluated for their cytotoxicity against various cancer cell lines.

  • Corrosion Inhibitors: The nitrogen and potentially other heteroatoms in the Schiff base structure can coordinate to metal surfaces, forming a protective layer that inhibits corrosion.

  • Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations.

  • Fluorescent Probes: The extended conjugation in these molecules may impart fluorescent properties, making them suitable for development as sensors for metal ions or other analytes.

G cluster_applications Potential Applications cluster_core A Antimicrobial Agents B Anticancer Agents C Corrosion Inhibitors D Catalysis E Fluorescent Probes Core Schiff Bases from This compound Core->A Core->B Core->C Core->D Core->E

Caption: Potential applications of the synthesized Schiff bases.

Conclusion

The protocols detailed in this document provide a solid foundation for the synthesis, purification, and characterization of novel Schiff bases from this compound. These compounds hold significant promise for a variety of applications, particularly in the field of medicinal chemistry. Further research into the biological activities and material properties of these Schiff bases and their metal complexes is warranted to fully explore their potential.

References

Application Notes and Protocols for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde as a versatile building block in various palladium-catalyzed cross-coupling reactions. This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, due to the presence of three key functional groups: an aldehyde, a pyrrolidine moiety, and a reactive bromine atom on the aromatic ring.

The electron-donating pyrrolidine group and the electron-withdrawing aldehyde group influence the reactivity of the aryl bromide. The bromine atom at the 5-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for several important C-C and C-N bond-forming reactions.[1] This document outlines detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The provided conditions are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for experimental work.[2][3][4]

General Principles of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[5] The general catalytic cycle for these reactions typically involves three key steps[4]:

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation (for Suzuki) or Related Steps: The organic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic moiety to the palladium center.[2] In Heck and Sonogashira reactions, this step involves coordination and insertion of the alkene or alkyne.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Generalized Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Coupling Partner Product Product Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Regeneration Heck_Reaction_Mechanism Pd(0) Pd(0) OA Oxidative Addition Pd(0)->OA Ar-Br MI Migratory Insertion OA->MI Alkene BHE β-Hydride Elimination MI->BHE BHE->Pd(0) Base Product Product BHE->Product Logical_Relationship_Workflow start Select Cross-Coupling Reaction prep Prepare Reactants and Catalysts start->prep reaction Run Reaction Under Optimized Conditions prep->reaction workup Work-up and Isolate Crude Product reaction->workup purify Purify Product workup->purify analyze Characterize Final Product purify->analyze

References

Application Note: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde with potential applications as a building block in medicinal chemistry and materials science. The presence of the electron-donating pyrrolidine group and the electron-withdrawing bromine atom on the benzaldehyde scaffold makes it an interesting substrate for various organic transformations. Formylation reactions and subsequent condensations are fundamental transformations in organic synthesis, providing versatile intermediates for the construction of complex molecular architectures found in many pharmaceutical agents.[1] This document provides a detailed protocol for the Claisen-Schmidt condensation of this compound with acetophenone to synthesize a chalcone derivative, a class of compounds known for their diverse biological activities.

Experimental Protocol

This protocol details the base-catalyzed Claisen-Schmidt condensation of this compound with acetophenone.

Materials:

  • This compound (MW: 254.13 g/mol )

  • Acetophenone (MW: 120.15 g/mol )

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl, 1M solution)

  • Ethyl Acetate (EtOAc)

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.93 mmol) and acetophenone (0.52 g, 4.33 mmol, 1.1 eq) in 20 mL of ethanol.

  • Addition of Base: While stirring the solution at room temperature, slowly add 10 mL of an aqueous solution of sodium hydroxide (10% w/v).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of crushed ice and water.

  • Neutralization and Extraction: Acidify the mixture to pH ~7 by the dropwise addition of 1M HCl. A precipitate may form. Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure chalcone derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Data Presentation

The following table summarizes the key quantitative data for the Claisen-Schmidt condensation reaction.

ParameterValue
Reactants
This compound1.0 g (3.93 mmol)
Acetophenone0.52 g (4.33 mmol)
Sodium Hydroxide (10% aq.)10 mL
Reaction Conditions
SolventEthanol
TemperatureRoom Temperature
Reaction Time2-4 hours
Product
Expected Product(E)-1-(5-bromo-2-(pyrrolidin-1-yl)phenyl)-3-phenylprop-2-en-1-one
Theoretical Yield1.41 g
Typical Experimental Yield80-90%
Purity (post-purification)>98%
Analytical Data
AppearanceYellow solid
Melting PointTo be determined
¹H NMRConsistent with expected structure
Mass Spectrum (m/z)Consistent with expected molecular weight

Visualization

.dot

experimental_workflow Experimental Workflow: Claisen-Schmidt Condensation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Reactants (Aldehyde & Ketone) in Ethanol add_base Add aq. NaOH Solution start->add_base stir Stir at Room Temperature (2-4 hours) add_base->stir monitor Monitor by TLC stir->monitor quench Pour into Ice-Water monitor->quench Reaction Complete neutralize Neutralize with 1M HCl quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end Pure Chalcone Derivative characterize->end

References

Application Notes and Protocols: 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde as a versatile building block in organic synthesis. The focus is on its application in the synthesis of heterocyclic compounds with potential therapeutic applications, particularly as intermediates for enzyme inhibitors.

Introduction

This compound is a valuable bifunctional molecule for organic synthesis. The presence of an aldehyde group allows for a wide range of classical carbonyl chemistry, including reductive amination, condensation reactions, and the formation of various heterocyclic systems. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The pyrrolidine moiety can influence the solubility and pharmacokinetic properties of the final compounds and may also participate in binding interactions with biological targets.

This combination of reactive sites makes this compound a key starting material for the synthesis of a variety of scaffolds, particularly in the field of medicinal chemistry for the development of enzyme inhibitors.

Application: Synthesis of a PARP Inhibitor Intermediate

A significant application of this compound is in the synthesis of intermediates for Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

The following protocol details the synthesis of 8-bromo-4-(pyrrolidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-one , a key intermediate for PARP inhibitors, starting from this compound.

Experimental Protocol: Synthesis of 8-bromo-4-(pyrrolidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-one

This protocol is adapted from patent literature describing the synthesis of PARP inhibitor intermediates.

Reaction Scheme:

Materials:

  • This compound

  • β-Alanine ethyl ester hydrochloride

  • Ammonium acetate

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add β-alanine ethyl ester hydrochloride (1.2 eq) and ammonium acetate (5.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 8-bromo-4-(pyrrolidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-one.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of the PARP inhibitor intermediate.

ParameterValue
Starting MaterialThis compound
Product8-bromo-4-(pyrrolidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-one
Yield75-85%
Purity (by HPLC)>98%

Note: Yields are dependent on the specific reaction scale and purification efficiency.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of the PARP inhibitor intermediate.

experimental_workflow reagents Reactants: - this compound - β-Alanine ethyl ester hydrochloride - Ammonium acetate - Ethanol reaction Reaction: - Reflux for 12-16h reagents->reaction 1 workup Work-up: - Evaporation - Extraction with DCM - Washing with NaHCO3 & Brine reaction->workup 2 purification Purification: - Drying over Na2SO4 - Filtration - Concentration - Column Chromatography workup->purification 3 product Final Product: 8-bromo-4-(pyrrolidin-1-yl)-5,6- dihydropyrido[3,4-d]pyrimidin-7(8H)-one purification->product 4

Caption: Synthetic workflow for the PARP inhibitor intermediate.

Signaling Pathway: PARP Inhibition

The synthesized intermediate is a precursor for PARP inhibitors. The diagram below illustrates the general mechanism of PARP inhibition in the context of DNA repair.

parp_inhibition_pathway cluster_dna_damage DNA Damage Response cluster_replication During DNA Replication cluster_synthetic_lethality Synthetic Lethality in BRCA-deficient cells ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp par PAR Polymer Synthesis parp->par recruitment Recruitment of Repair Proteins par->recruitment ssb_repair SSB Repair recruitment->ssb_repair stalled_fork Stalled Replication Fork dsb Double-Strand Break (DSB) stalled_fork->dsb hr_repair Homologous Recombination (HR) Repair (BRCA1/2 dependent) dsb->hr_repair cell_survival Cell Survival hr_repair->cell_survival apoptosis Apoptosis (Cell Death) hr_repair->apoptosis Defective HR (BRCA mutation) parp_inhibitor PARP Inhibitor parp_inhibitor->parp Inhibits no_ssb_repair SSB Repair Failure no_ssb_repair->stalled_fork Leads to unrepaired_dsb Accumulation of Unrepaired DSBs

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Application Notes and Protocols for Reactions Involving 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of a reactive aryl bromide, a nucleophilic pyrrolidine moiety, and an electrophilic aldehyde group within the same molecule allows for a diverse range of chemical transformations. This document provides detailed experimental protocols for the synthesis of this compound and its subsequent derivatization through three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are fundamental for the construction of complex molecular architectures from this valuable building block.

The derivatives of 2-(pyrrolidin-1-yl)benzaldehyde have been investigated for various biological activities, including as sigma receptor ligands and potential inhibitors of enzymes such as dihydrofolate reductase (DHFR) and glycosidases.[1][2][3] These application notes are intended to serve as a comprehensive guide for researchers engaged in the synthesis and evaluation of novel compounds derived from this compound.

Synthesis of this compound

A common route for the synthesis of 2-(pyrrolidin-1-yl)benzaldehydes involves the nucleophilic aromatic substitution of a fluorine atom in a corresponding 2-fluorobenzaldehyde derivative.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • 5-Bromo-2-fluorobenzaldehyde

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME802-480-90
33-Pyridinylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene1101675-85

Note: Yields are representative and based on reactions with analogous aryl bromides. Optimization may be required for this specific substrate.

Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard Schlenk line apparatus

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

  • In a separate vial, weigh palladium(II) acetate (3 mol%) and SPhos (6 mol%) and add them to the reaction flask.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and thoroughly degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) A->B C Add Solvent System: (e.g., Dioxane/H2O) B->C D Degas Mixture (e.g., Ar bubbling) C->D E Heat to Reaction Temp. (e.g., 100 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Alkynyl_Pd_Complex Ar-Pd(II)-C≡CR(L2) Transmetalation->Alkynyl_Pd_Complex Reductive_Elimination Reductive Elimination Alkynyl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡CR Reductive_Elimination->Product ArX Ar-X ArX->Oxidative_Addition Cu_Cycle Copper Cycle Cu_Cycle->Transmetalation Signaling_Pathway cluster_drug Drug Action cluster_cellular Cellular Process Drug 5-Aryl-2-(pyrrolidin-1-yl) benzaldehyde Derivative Enzyme Target Enzyme (e.g., DHFR, Glycosidase) Drug->Enzyme Inhibition Product Product Enzyme->Product Blocked Substrate Substrate Substrate->Enzyme Pathway Metabolic/Signaling Pathway Product->Pathway Response Cellular Response (e.g., Apoptosis, Reduced Proliferation) Pathway->Response

References

Application of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in Catalyst Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction:

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a versatile synthetic intermediate with significant potential in the development of novel organocatalysts for asymmetric synthesis. The pyrrolidine moiety is a well-established "privileged scaffold" in organocatalysis, known for its ability to activate substrates through the formation of enamine or iminium ion intermediates. The presence of a bromine atom and a benzaldehyde group on the aromatic ring of this compound offers valuable opportunities for catalyst diversification and fine-tuning of steric and electronic properties.

The aldehyde functionality can be readily transformed into a variety of catalytically active groups, such as chiral amines or alcohols, which can participate in hydrogen bonding or act as additional stereocontrolling elements. The bromine atom can be utilized in cross-coupling reactions to introduce bulky substituents that can enhance enantioselectivity by creating a more defined chiral pocket around the catalytic site. This modularity allows for the rational design and synthesis of a library of catalysts derived from this compound for specific asymmetric transformations.

Principle of Catalysis:

Organocatalysts derived from this compound are expected to operate primarily through enamine catalysis. In a typical reaction, the secondary amine of the pyrrolidine ring condenses with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product. The substituents on the phenyl ring, derived from the initial benzaldehyde and bromine, play a crucial role in influencing the stereochemical outcome of the reaction.

Potential Applications:

Based on the extensive literature on pyrrolidine-based organocatalysts, derivatives of this compound are anticipated to be effective catalysts for a range of asymmetric reactions, including:

  • Michael Additions: The conjugate addition of nucleophiles (e.g., aldehydes, ketones) to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based catalysts have demonstrated high efficiency and enantioselectivity in this transformation.[1][2][3]

  • Aldol Reactions: The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds.

  • Mannich Reactions: The synthesis of chiral β-amino carbonyl compounds can be achieved through enantioselective Mannich reactions.

  • Diels-Alder Reactions: Chiral pyrrolidine derivatives have been employed to catalyze enantioselective [4+2] cycloadditions.

The ability to tune the catalyst structure by modifying the bromo and aldehyde functionalities makes this compound a promising starting material for the development of highly selective and active organocatalysts for these and other important organic transformations.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric Michael addition of aldehydes to nitroolefins using pyrrolidine-based organocatalysts structurally related to derivatives of this compound. This data is provided to illustrate the potential efficacy of catalysts derived from the title compound.

Table 1: Performance of Pyrrolidine-Based Organocatalysts in the Asymmetric Michael Addition of 3-Phenylpropanal to β-Nitrostyrene

Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, % syn)
10CH₂Cl₂Room Temp.795-9970:30 - 78:22~68
10Toluene0248792:885
5DioxaneRoom Temp.48>9595:597
10THF-20729298:299

Data adapted from studies on analogous pyrrolidine-based organocatalysts.[1][3]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of a catalyst derived from this compound and its application in an asymmetric Michael addition.

Protocol 1: Synthesis of a Chiral Diamine Catalyst from this compound

This protocol describes a hypothetical two-step synthesis of a chiral diamine catalyst.

Step 1: Reductive Amination

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add (R)-(-)-2-phenylglycinol (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral amino alcohol intermediate.

Step 2: Conversion to Diamine

  • Dissolve the chiral amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C and add diphenylphosphoryl azide (DPPA, 1.2 eq) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a mixture of THF and water (1:1) and add triphenylphosphine (1.5 eq).

  • Heat the mixture to 60 °C and stir for 8 hours to reduce the azide to the amine.

  • Cool the reaction mixture and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final chiral diamine catalyst.

Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This protocol describes the use of the synthesized chiral diamine catalyst in a representative asymmetric Michael addition reaction.[1][2]

  • In a dry vial, dissolve the chiral diamine catalyst (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%) in toluene (1.0 mL) under an inert atmosphere.

  • Add 3-phenylpropanal (0.3 mmol, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C and add β-nitrostyrene (0.2 mmol, 1.0 eq).

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • After 24 hours, or upon completion, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Mandatory Visualization

G cluster_synthesis Catalyst Synthesis Workflow cluster_application Catalytic Application Workflow A This compound B Chiral Amino Alcohol Intermediate A->B Reductive Amination ((R)-(-)-2-phenylglycinol, NaBH(OAc)₃) C Chiral Diamine Catalyst B->C Mitsunobu Reaction (DPPA, DEAD) Staudinger Reduction (PPh₃) D Aldehyde + Catalyst E Enamine Formation D->E G Michael Adduct E->G + F Nitroolefin F->G H Catalyst Regeneration G->H I Enantioenriched Product G->I H->E

Caption: Workflow for catalyst synthesis and application.

G cluster_mechanism Enamine Catalysis Signaling Pathway Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde Aldehyde Substrate Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Iminium Product Enantioenriched Product Iminium->Product + Product->Catalyst Regeneration Water H₂O Water->Product

Caption: Generalized enamine catalysis cycle.

References

Application Notes and Protocols for the Functionalization of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde group in 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This compound serves as a versatile scaffold in medicinal chemistry, and its functionalization can lead to a diverse range of derivatives with potential biological activities. The presence of the ortho-pyrrolidinyl group and the para-bromo substituent influences the reactivity of the aldehyde and provides opportunities for further structural modifications.

Introduction

This compound is a valuable starting material in the synthesis of novel heterocyclic compounds. The pyrrolidine moiety is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.[1] The functionalization of the aldehyde group allows for the introduction of various pharmacophores and the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines key synthetic transformations of the aldehyde group, including reductive amination, Wittig reaction, and Knoevenagel condensation.

Synthesis of the Starting Material

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common precursor is 5-bromo-2-fluorobenzaldehyde, where the fluorine atom is activated towards displacement by the electron-withdrawing aldehyde group.

Protocol 1: Synthesis of this compound

Materials:

  • 5-Bromo-2-fluorobenzaldehyde

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Functionalization of the Aldehyde Group

The aldehyde group of this compound is a versatile handle for various chemical transformations. Below are detailed protocols for key functionalization reactions.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes.[2][3] The reaction proceeds via the in-situ formation of an imine, which is then reduced by a mild reducing agent.

G Start This compound + Primary Amine Imine Imine Formation (Methanol, Acetic Acid cat.) Start->Imine Reduction Reduction (NaBH(OAc)₃ or NaBH₃CN) Imine->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Substituted Benzylamine Derivative Purification->Product

Caption: Workflow for the reductive amination of this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol or DCM.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Reactant (Primary Amine)Reducing AgentSolventTypical Yield (%)
BenzylamineNaBH(OAc)₃DCM85-95
AnilineNaBH₃CNMethanol70-85
CyclohexylamineNaBH(OAc)₃DCM80-90

Table 1: Representative data for the reductive amination of this compound. Yields are estimated based on similar reactions and may vary.

Wittig Reaction

The Wittig reaction is a highly efficient method for the synthesis of alkenes from aldehydes and phosphorus ylides.[2][4][5] The stereochemical outcome of the reaction is dependent on the stability of the ylide used.

G Start Phosphonium Salt + Strong Base Ylide Ylide Formation (Anhydrous THF) Start->Ylide Reaction Wittig Reaction Ylide->Reaction Aldehyde This compound Aldehyde->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Stilbene/Styrene Derivative Purification->Product

Caption: General workflow for the Wittig reaction.

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate

  • Toluene or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in toluene or DCM.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the corresponding ethyl cinnamate derivative.

YlideSolventTemperatureTypical Yield (%)Predominant Isomer
Ethyl (triphenylphosphoranylidene)acetateToluene80 °C80-90E
(Triphenylphosphoranylidene)acetonitrileDCMRoom Temp.85-95E

Table 2: Representative data for the Wittig reaction with stabilized ylides. Yields are estimated based on similar reactions and may vary.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to form a C=C double bond.[6][7][8][9] This reaction is often catalyzed by a weak base.

G Start This compound + Active Methylene Compound Reaction Condensation (Base Catalyst, e.g., Piperidine) Start->Reaction Workup Precipitation or Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: Workflow for the Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.05 eq).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) and stir the reaction mixture at room temperature for 1-2 hours.

  • The product often precipitates out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Active Methylene CompoundCatalystSolventTypical Yield (%)
MalononitrilePiperidineEthanol90-98
Ethyl cyanoacetateAmmonium acetateToluene (reflux)85-95
Diethyl malonatePiperidineEthanol (reflux)70-80

Table 3: Representative data for the Knoevenagel condensation. Yields are estimated based on similar reactions and may vary.

Applications in Drug Discovery

Derivatives of this compound are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[10][11][12][13][14][15][16] The functionalized products can be screened against various biological targets to identify novel therapeutic leads.

Potential Biological Targets and Signaling Pathways

The diverse structures that can be generated from this compound may interact with a range of biological targets. For instance, compounds with extended conjugation and specific functional groups may act as enzyme inhibitors or receptor modulators.

G Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Knoevenagel Knoevenagel Condensation Start->Knoevenagel Derivatives Diverse Chemical Library ReductiveAmination->Derivatives Wittig->Derivatives Knoevenagel->Derivatives Screening Biological Screening Derivatives->Screening Anticancer Anticancer Activity (e.g., Kinase Inhibition, Apoptosis Induction) Screening->Anticancer Antimicrobial Antimicrobial Activity (e.g., Enzyme Inhibition, Membrane Disruption) Screening->Antimicrobial Other Other Therapeutic Areas (e.g., CNS, Inflammation) Screening->Other

Caption: Logical flow from starting material to potential therapeutic applications.

For example, thiosemicarbazone derivatives of structurally related 4-(pyrrolidin-1-yl)benzaldehyde have shown inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer and antimicrobial therapies.[17] It is plausible that derivatives of this compound could exhibit similar activities. The bromo substituent also provides a handle for further diversification through cross-coupling reactions, expanding the chemical space for drug discovery.

Summary

This compound is a highly versatile building block for the synthesis of a wide range of functionalized molecules. The protocols provided herein for reductive amination, Wittig reaction, and Knoevenagel condensation offer reliable methods for the derivatization of its aldehyde group. The resulting products are promising candidates for screening in various drug discovery programs, particularly in the areas of oncology and infectious diseases. The combination of the pyrrolidine moiety and the bromo-substituted aromatic ring provides a unique scaffold for the development of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biaryl aldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The pyrrolidinyl moiety often imparts favorable pharmacokinetic properties, while the biaryl scaffold is a common feature in many therapeutic agents. This document provides a detailed protocol for the synthesis of a specific derivative, 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde, starting from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. The described method utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This reaction is widely used in industrial applications for the synthesis of complex organic molecules, including pharmaceuticals.[1]

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The central transformation in this protocol is the Suzuki-Miyaura coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex.[1][2] In this specific application, this compound is coupled with phenylboronic acid to yield 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3] A base is required to activate the boronic acid for the transmetalation step.[2]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Suzuki-Miyaura cross-coupling synthesis of 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde. The values are representative of expected outcomes based on similar reactions reported in the literature.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/VolumeYield (%)Purity (%)
This compound254.121.05.01.27 g->98
Phenylboronic Acid121.931.26.00.73 g--
Pd(PPh₃)₄1155.560.030.15173 mg--
K₂CO₃138.212.010.01.38 g--
Toluene---40 mL--
Ethanol---10 mL--
Water---10 mL--
Product: 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde 251.32 ---~85-95 >98

Experimental Protocols

Materials and Equipment

  • Reagents: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene (anhydrous), Ethanol, Ethyl acetate, Hexanes, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Nitrogen or Argon gas inlet, Separatory funnel, Rotary evaporator, Silica gel for column chromatography, Glassware for chromatography, TLC plates.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Palladium catalysts and organic solvents are toxic and flammable. Handle with care.

Step-by-Step Synthesis Protocol

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.27 g, 5.0 mmol).

    • Add phenylboronic acid (0.73 g, 6.0 mmol, 1.2 equiv) and potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv).

  • Catalyst Addition and Solvent Degassing:

    • Add Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol, 0.03 equiv) to the flask.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

    • Add a degassed solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL) via cannula or syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 20:80 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde as a solid.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: - this compound - Phenylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ Setup Reaction Setup: Combine reagents in flask under inert atmosphere. Start->Setup Solvents Add Degassed Solvents: - Toluene - Ethanol - Water Setup->Solvents Reaction Heating & Stirring: 85-90 °C, 4-6 hours Solvents->Reaction Workup Aqueous Work-up: - Ethyl Acetate Extraction - Brine Wash Reaction->Workup Drying Drying & Concentration: - Dry with MgSO₄ - Filter - Rotary Evaporation Workup->Drying Purification Purification: Silica Gel Column Chromatography Drying->Purification Product Final Product: 5-phenyl-2-(pyrrolidin-1-yl)benzaldehyde Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis.

Signaling Pathway (Catalytic Cycle)

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: The Role of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure incorporates three key chemical features that make it a valuable precursor for the synthesis of a wide array of complex molecular scaffolds:

  • An aldehyde group , which can readily participate in reactions such as reductive aminations, Wittig reactions, and condensations to build diverse side chains or heterocyclic systems.

  • A bromo substituent on the aromatic ring, which serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • A pyrrolidinyl moiety , which can influence the solubility, pharmacokinetic properties, and receptor-binding interactions of the final drug candidate.

The strategic positioning of these functional groups allows for sequential and regioselective modifications, providing a powerful platform for the synthesis of novel pharmaceutical intermediates. This document outlines the application of this compound in key synthetic transformations and provides detailed protocols for its use in the synthesis of precursors for targeted therapies, such as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.

Key Applications in Pharmaceutical Synthesis

The presence of the bromine atom on the benzene ring makes this compound an ideal substrate for several palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery. These reactions allow for the introduction of diverse chemical moieties, which is essential for developing structure-activity relationships (SAR) and optimizing the pharmacological properties of new chemical entities.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters, enabling the synthesis of biaryl structures. Biaryl motifs are prevalent in many kinase inhibitors, where they can interact with the ATP-binding site.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of aryl alkynes. These are important intermediates for the construction of various heterocyclic systems and are found in some PARP inhibitors.[1]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines, amides, and heterocycles. This reaction is crucial for the synthesis of compounds targeting a variety of biological pathways and is widely used in the pharmaceutical industry.[2]

The aldehyde functionality can be further elaborated either before or after the cross-coupling reaction, adding to the synthetic versatility of this building block. For instance, it can be converted to an oxime, which can then be used to construct various five- or six-membered heterocyclic rings.

Experimental Protocols

The following sections provide detailed protocols for the application of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established methodologies for structurally similar aryl bromides and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Ar-B(OH)2 reactant2->catalyst product 5-Aryl-2-(pyrrolidin-1-yl)benzaldehyde catalyst->product

Suzuki-Miyaura Coupling Reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol, 3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(pyrrolidin-1-yl)benzaldehyde.

Data Presentation: Suzuki-Miyaura Coupling Parameters

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂ with a ligandThe choice of catalyst and ligand can significantly impact the reaction efficiency.
Ligand SPhos, XPhos, PPh₃Bulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can influence the reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is typically used.
Temperature 80 - 110 °CThe optimal temperature depends on the reactivity of the substrates.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.
Sonogashira Coupling of this compound

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

Sonogashira_Coupling reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 R-C≡CH reactant2->catalyst product 5-(Alkynyl)-2-(pyrrolidin-1-yl)benzaldehyde catalyst->product

Sonogashira Coupling Reaction.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2.0-3.0 equivalents or as solvent)

  • Anhydrous solvent (e.g., THF, DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the metal catalysts.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling Parameters

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is a common and effective catalyst.
Copper Co-catalyst Copper(I) iodide (CuI)Essential for the catalytic cycle in the standard Sonogashira reaction.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Acts as both a base and a solvent in some cases.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Anhydrous and degassed solvents are crucial.
Temperature Room Temperature to 80 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for completion.
Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 R¹R²NH reactant2->catalyst product 5-(R¹R²N)-2-(pyrrolidin-1-yl)benzaldehyde catalyst->product

Buchwald-Hartwig Amination Reaction.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 - 2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium pre-catalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (1.5 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Under a positive flow of the inert gas, add the anhydrous solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination Parameters

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often preferred for their stability and activity.
Ligand BINAP, Xantphos, RuPhos, XPhosThe choice of ligand is critical and depends on the amine substrate.
Base Sodium tert-butoxide (NaOtBu), K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80 - 110 °CHigher temperatures are generally required for this reaction.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Visualizations

The following diagrams illustrate the central role of this compound in the synthesis of diverse pharmaceutical intermediates and a general experimental workflow.

Synthetic_Pathways Synthetic Utility of this compound cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Pharmaceutical Intermediates A This compound B Suzuki-Miyaura Coupling (with Ar-B(OH)2) A->B Pd cat. Base C Sonogashira Coupling (with R-C≡CH) A->C Pd cat. Cu(I), Base D Buchwald-Hartwig Amination (with R¹R²NH) A->D Pd cat. Ligand, Base E Biaryl Aldehydes B->E F Arylalkynyl Aldehydes C->F G Arylamino Aldehydes D->G H Kinase Inhibitor Scaffolds E->H I PARP Inhibitor Scaffolds F->I G->H G->I

Synthetic pathways from the core building block.

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions start Start prep Reaction Setup (Inert Atmosphere) start->prep reagents Add Reactants, Catalyst, Base, and Solvent prep->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

General experimental workflow.
Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, in conjunction with the reactivity of its aldehyde group, provides medicinal chemists with a powerful tool for the rapid generation of diverse molecular scaffolds. The protocols and data presented in this document offer a solid foundation for researchers to utilize this building block in the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Careful optimization of the reaction conditions for specific substrates will be key to achieving high yields and purity in the synthesis of new drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products.[1] The most likely impurities are the corresponding carboxylic acid (5-bromo-2-(pyrrolidin-1-yl)benzoic acid) formed by air oxidation, and the corresponding alcohol ( (5-bromo-2-(pyrrolidin-1-yl)phenyl)methanol) from reduction.[1][2] Depending on the synthetic route, residual starting materials may also be present.

Q2: Which purification method is most suitable for this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Column chromatography is a versatile technique for separating the target compound from a variety of impurities, especially those with different polarities.[3][4]

  • Recrystallization is effective for removing small amounts of impurities if a suitable solvent can be found.[5][6]

  • Acid-base extraction can be used to remove acidic impurities like the corresponding carboxylic acid.[1] A wash with a mild base solution (e.g., saturated sodium bicarbonate) can selectively remove the acidic impurity into the aqueous layer.[7]

  • Bisulfite adduct formation is a classic method for purifying aldehydes. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehyde impurities by extraction. The aldehyde is then regenerated by treatment with a base.[2][8]

Q3: My compound appears as a gum or oil and is difficult to handle. What can I do?

The gummy or oily nature of the crude product could be due to the presence of impurities or residual solvent.[9] Attempting to triturate the crude material with a non-polar solvent like hexanes or pentane may induce solidification. If the product is intended to be a solid, ensuring all solvents are thoroughly removed under high vacuum is crucial. If it remains an oil, purification by column chromatography is often the best approach.

Q4: I am observing decomposition of my compound during purification. How can I minimize this?

Aldehydes can be sensitive to air oxidation and prolonged exposure to silica gel during column chromatography.[2] To minimize decomposition:

  • Use fresh, high-quality solvents for chromatography.

  • Avoid leaving the compound on the silica gel column for an extended period.

  • Consider using a less acidic stationary phase, such as neutral alumina, if decomposition on silica is suspected.[7]

  • Keep the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during storage.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Solution
Product elutes with the solvent front The eluent is too polar.Start with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) and gradually increase the polarity.
Poor separation of product and impurities The chosen solvent system has poor selectivity.Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (ΔRf > 0.2).[4]
Streaking or tailing of the spot on TLC and column The compound may be too polar for the silica gel, or it could be acidic/basic. The sample may have been overloaded.Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[3]
Product appears to decompose on the column The compound is sensitive to the acidic nature of silica gel.Consider using a different stationary phase like neutral alumina. Alternatively, run the column quickly (flash chromatography) to minimize contact time.[2][7]
Recrystallization
Issue Possible Cause Solution
Compound "oils out" instead of crystallizing The solution is too concentrated, cooling is too rapid, or there are significant impurities.Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly. If impurities are the issue, a preliminary purification by column chromatography may be necessary.[5]
No crystals form upon cooling The solution is too dilute, or the solution is supersaturated.Evaporate some of the solvent to increase the concentration. To induce crystallization, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[6]
Low recovery of the purified product Too much solvent was used for dissolution, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane

  • Glass column, fraction collector or test tubes, TLC plates, UV lamp

Procedure:

  • Solvent System Selection: On a TLC plate, spot the crude material and develop it in various solvent systems (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.[10]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flask, hot plate, Buchner funnel, filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents. A suitable solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the compound fully dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Method Solvent System Rationale/Expected Outcome
Column Chromatography Hexanes/Ethyl Acetate (e.g., starting with 95:5 and increasing polarity)Good for separating compounds with moderate polarity differences. The pyrrolidine group increases polarity compared to a simple bromobenzaldehyde.
Dichloromethane/HexanesCan provide different selectivity compared to ethyl acetate systems.
Recrystallization Isopropanol or EthanolThe compound is likely to be soluble in hot alcohols and less soluble when cold.
Ethyl Acetate/HexanesA two-solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity is observed, followed by slow cooling.

Visualization

Purification_Workflow Purification Strategy Selection Workflow start Crude this compound check_impurities Analyze crude material by TLC/NMR start->check_impurities is_acidic Acidic impurity present? check_impurities->is_acidic acid_wash Wash with aq. NaHCO3 solution is_acidic->acid_wash Yes main_impurity_type Nature of main impurities? is_acidic->main_impurity_type No acid_wash->main_impurity_type column Column Chromatography main_impurity_type->column Multiple/Polar Impurities recrystallize Recrystallization main_impurity_type->recrystallize Minor Impurities/ Solid Product bisulfite Bisulfite Adduct Formation main_impurity_type->bisulfite Non-aldehyde Impurities final_product Pure Product column->final_product recrystallize->final_product bisulfite->final_product

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2-fluorobenzaldehyde and pyrrolidine.

Q1: The reaction is slow or incomplete, resulting in a low yield of the desired product. What are the potential causes and solutions?

Potential Causes:

  • Insufficient reaction temperature: The activation energy for the SNAr reaction may not be met.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate.

  • Base is not strong enough: An inadequate base may not efficiently deprotonate the pyrrolidine, reducing its nucleophilicity.

  • Poor quality of starting materials: Impurities in 5-Bromo-2-fluorobenzaldehyde or pyrrolidine can hinder the reaction.

Solutions:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile are generally preferred for SNAr reactions as they can solvate the cation while leaving the nucleophile more reactive.

  • Choice of Base: Employ a stronger, non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) to facilitate the reaction.

  • Starting Material Purity: Ensure the purity of starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis. Purification of starting materials may be necessary.

Q2: I am observing the formation of significant side products. How can I minimize them?

Potential Side Products & Causes:

  • Bis-addition products: Reaction of the product with another molecule of the electrophile. This is less likely in this specific synthesis but can occur under forcing conditions.

  • Decomposition of starting material or product: High temperatures or prolonged reaction times can lead to degradation.

Solutions:

  • Control Stoichiometry: Use a slight excess of the nucleophile (pyrrolidine) to ensure the complete consumption of the electrophile (5-Bromo-2-fluorobenzaldehyde). A molar ratio of 1:1.1 to 1:1.5 (electrophile:nucleophile) is a good starting point.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely to determine the point of maximum product formation before significant side product formation or decomposition occurs. Avoid unnecessarily high temperatures or long reaction times.

Q3: The purification of the final product is challenging, leading to product loss and reduced yield. What purification strategies are recommended?

Challenges:

  • Similar polarity of product and starting material: This can make separation by column chromatography difficult.

  • Presence of baseline impurities in the crude product.

Solutions:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. This typically involves quenching the reaction with water, extracting the product into an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, and drying over an anhydrous salt (e.g., Na2SO4).[1]

  • Column Chromatography: Utilize silica gel column chromatography with a carefully selected eluent system. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from unreacted starting materials and impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a high-purity product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing aldehyde group activates the aromatic ring, making it susceptible to nucleophilic attack by pyrrolidine at the carbon atom bearing the fluorine atom. The fluorine atom is a good leaving group.

Q2: Which analytical techniques are best for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q3: What safety precautions should be taken during this synthesis?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 5-Bromo-2-fluorobenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • Pyrrolidine is a flammable and corrosive liquid. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Data Summary

The following table summarizes typical reaction conditions for nucleophilic aromatic substitution reactions that can be adapted for the synthesis of this compound.

ParameterConditionRationale
Starting Materials 5-Bromo-2-fluorobenzaldehyde, PyrrolidineFluorine is a good leaving group in SNAr reactions.
Solvent DMSO, DMF, AcetonitrileAprotic polar solvents enhance the rate of SNAr reactions.
Base K2CO3, Et3NNeutralizes the HF formed and facilitates the reaction.
Temperature 80-120 °CProvides the necessary activation energy for the reaction.
Reaction Time 2-24 hoursMonitored by TLC or HPLC to determine completion.
Workup Aqueous extractionTo remove the base and other water-soluble impurities.
Purification Column chromatography, RecrystallizationTo isolate the pure product.

Experimental Protocol

This protocol provides a general methodology for the synthesis of this compound. Optimization may be required to achieve the best yield.

Materials:

  • 5-Bromo-2-fluorobenzaldehyde

  • Pyrrolidine

  • Potassium carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-Bromo-2-fluorobenzaldehyde (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification A 1. Dissolve 5-Bromo-2-fluorobenzaldehyde in DMSO B 2. Add Pyrrolidine and K2CO3 A->B C 3. Heat and Stir B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp Yes ChangeSolvent Change Solvent (e.g., DMF, DMSO) IncompleteReaction->ChangeSolvent Yes StrongerBase Use Stronger Base (e.g., K2CO3) IncompleteReaction->StrongerBase Yes CheckPurity Check Starting Material Purity IncompleteReaction->CheckPurity Yes PurificationLoss Significant Loss During Purification? SideProducts->PurificationLoss No ControlStoichiometry Control Stoichiometry SideProducts->ControlStoichiometry Yes OptimizeTimeTemp Optimize Reaction Time/Temp SideProducts->OptimizeTimeTemp Yes OptimizeWorkup Optimize Aqueous Workup PurificationLoss->OptimizeWorkup Yes OptimizeChroma Optimize Chromatography PurificationLoss->OptimizeChroma Yes Recrystallize Consider Recrystallization PurificationLoss->Recrystallize Yes Success Improved Yield PurificationLoss->Success No IncreaseTemp->Success ChangeSolvent->Success StrongerBase->Success CheckPurity->Success ControlStoichiometry->Success OptimizeTimeTemp->Success OptimizeWorkup->Success OptimizeChroma->Success Recrystallize->Success

Caption: Troubleshooting workflow for improving the yield of this compound.

References

Overcoming solubility issues with 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and solubility of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a synthetic organic compound. Its structure suggests it is likely a solid at room temperature with limited solubility in aqueous solutions and better solubility in organic solvents. The presence of the polar benzaldehyde and pyrrolidine groups, along with the nonpolar bromophenyl group, gives it intermediate polarity.

Q2: What are the potential applications of this compound in research and drug discovery?

While specific applications are diverse, compounds containing the pyrrolidine scaffold are of great interest in medicinal chemistry.[1] The pyrrolidine ring is a key feature in many biologically active molecules and approved drugs.[1] Such compounds are often investigated for their potential as anticancer, anti-inflammatory, and central nervous system-acting agents.[1][2] The benzaldehyde group can be a reactive handle for further chemical modifications to synthesize a library of compounds for screening.

Q3: What are the recommended storage conditions for this compound?

To ensure stability, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable to prevent degradation from moisture and air.

Troubleshooting Guide: Overcoming Solubility Issues

Q4: I am having difficulty dissolving this compound. What should I do?

If you are encountering solubility issues, consider the following troubleshooting steps, presented in a logical workflow:

G start Start: Solubility Issue solvent Have you tried a recommended organic solvent? start->solvent heat Have you tried gentle heating? solvent->heat Yes fail Issue Persists: Consult further solvent->fail No, try recommended solvents first sonication Have you tried sonication? heat->sonication Yes heat->fail No, try gentle heating cosolvent Have you considered a co-solvent system? sonication->cosolvent Yes sonication->fail No, try sonication stock Are you preparing a stock solution at high concentration? cosolvent->stock Yes cosolvent->fail No, consider a co-solvent success Success: Compound Dissolved stock->success No, continue with protocol stock->fail Yes, try preparing a more dilute solution

Caption: Troubleshooting workflow for solubility issues.

Q5: The compound precipitates out of solution upon standing or cooling. How can I prevent this?

Precipitation after initial dissolution often indicates that the solution is supersaturated. To address this:

  • Maintain Temperature: If the compound was dissolved with heating, try to maintain the temperature of the solution during your experiment, if the protocol allows.

  • Use a Co-solvent: Adding a small amount of a better solvent (a co-solvent) can increase the overall solvating power of your solvent system and prevent precipitation.

  • Prepare Fresh Solutions: It is always best practice to prepare solutions fresh before use to avoid issues with stability and precipitation over time.

Recommended Solvents and Protocols

Solvent Solubility Profile

The following table provides a qualitative overview of recommended solvents for this compound based on general chemical principles. Note: Experimental verification is highly recommended.

SolventTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA common solvent for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, useful for stock solutions.
Dichloromethane (DCM)HalogenatedModerate to HighA good starting solvent for organic reactions.
Tetrahydrofuran (THF)EtherModerateCan be a suitable solvent for various chemical transformations.
Acetonitrile (ACN)Polar AproticModerateOften used in analytical chemistry and as a reaction solvent.
Ethanol / MethanolPolar ProticLow to ModerateMay require heating to achieve dissolution.
WaterAqueousVery LowThe compound is expected to be poorly soluble in aqueous solutions.
General Protocol for Dissolving this compound
  • Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable container.

  • Add Solvent: Add a small volume of the chosen solvent (e.g., DMSO for a stock solution) to the solid.

  • Vortex/Stir: Vigorously vortex or stir the mixture.

  • Gentle Heating (Optional): If the compound does not dissolve, gently warm the mixture in a water bath (typically 30-50°C). Avoid excessive heat to prevent potential degradation.

  • Sonication (Optional): If solids persist, place the container in a sonicator bath for 5-10 minute intervals until the solid is fully dissolved.

  • Add Remaining Solvent: Once the compound is dissolved, add the remaining solvent to reach the final desired concentration and mix thoroughly.

General Protocol for Recrystallization

Recrystallization can be used for purification and may help in obtaining a more soluble crystalline form.

  • Dissolve in Minimum Hot Solvent: In a flask, add a small amount of a suitable solvent (e.g., ethanol or a mixture like ethyl acetate/hexanes) to your crude this compound.

  • Heat to Dissolve: Heat the mixture gently while stirring until all the solid dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. Crystals should start to form.

  • Induce Crystallization (If Necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool in Ice Bath: Once crystals have started to form at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Experimental Workflow and Hypothetical Application

Experimental Workflow: Preparation for a Screening Assay

The following diagram illustrates a typical workflow for preparing this compound for use in a high-throughput screening assay.

G cluster_prep Compound Preparation cluster_assay Assay Plate Preparation cluster_screening Screening weigh Weigh Compound dissolve Dissolve in DMSO to make 10 mM stock weigh->dissolve serial_dilute Serial Dilution in Assay Buffer dissolve->serial_dilute add_to_plate Add to 384-well Plate serial_dilute->add_to_plate add_reagents Add Cells/Enzyme and Substrate add_to_plate->add_reagents incubate Incubate add_reagents->incubate read_plate Read Plate (e.g., Fluorescence) incubate->read_plate

Caption: Workflow for compound preparation and screening.

Hypothetical Signaling Pathway Inhibition

Given the interest in pyrrolidine-containing molecules for drug discovery, a compound like this compound could be synthesized as part of a library to screen for inhibitors of a specific signaling pathway, for example, a kinase pathway involved in cancer cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Gene Expression (Proliferation) tf->gene Promotes inhibitor 5-Bromo-2-(pyrrolidin-1-yl) benzaldehyde Derivative inhibitor->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Technical Support Center: 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help ensure your reaction proceeds to completion with a high yield.

Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the pyrrolidine acts as a nucleophile, attacking the carbon atom bearing a halogen on the benzaldehyde ring. The presence of the electron-withdrawing aldehyde group at the ortho position is crucial for activating the aromatic ring towards this nucleophilic attack.

Q2: Which starting material is better: 5-bromo-2-fluorobenzaldehyde or 2,5-dibromobenzaldehyde?

A2: For a successful SNAr reaction, 5-bromo-2-fluorobenzaldehyde is the superior starting material. In SNAr reactions, the reactivity of the leaving group follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic.

Q3: Is a base required for this reaction? If so, what kind of base is recommended?

A3: Yes, a base is typically required to achieve high yields in this reaction. The base serves to deprotonate the intermediate formed after the nucleophilic attack, facilitating the elimination of the halide leaving group. Non-nucleophilic bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly used.

Q4: What are the recommended solvents for this reaction?

A4: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the intermediate and reagents effectively without participating in the reaction. Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).

Troubleshooting Guide: Reaction Not Going to Completion

This guide addresses the common issue of the this compound synthesis not proceeding to completion, resulting in low yields.

Problem: Low conversion of starting material to product observed by TLC or LC-MS.

Below is a troubleshooting workflow to diagnose and resolve this issue.

G cluster_start cluster_reagents Reagent & Substrate Checks cluster_conditions Reaction Condition Checks cluster_side_reactions Side Reaction Considerations cluster_solution start Incomplete Reaction Observed reagent_quality Verify Purity of Starting Materials (5-bromo-2-fluorobenzaldehyde & pyrrolidine) start->reagent_quality reagent_stoichiometry Check Stoichiometry (Is there sufficient pyrrolidine?) reagent_quality->reagent_stoichiometry If purity is confirmed solution Reaction Goes to Completion reagent_quality->solution Action: Purify starting materials base_check Evaluate Base (Is it strong enough and anhydrous?) reagent_stoichiometry->base_check If stoichiometry is correct reagent_stoichiometry->solution Action: Use a slight excess of pyrrolidine (e.g., 1.2 eq) temperature Increase Reaction Temperature (e.g., in 10-20°C increments) base_check->temperature If base is appropriate base_check->solution Action: Use a stronger, anhydrous base (e.g., K₂CO₃) time Extend Reaction Time (Monitor by TLC/LC-MS) temperature->time If temperature increase is ineffective temperature->solution Action: Optimize temperature solvent Ensure Anhydrous Solvent (Presence of water can hinder the reaction) time->solvent If extended time shows no improvement time->solution Action: Find optimal reaction time side_reaction Check for Side Products (e.g., imine formation from aldehyde) solvent->side_reaction If conditions are optimal solvent->solution Action: Use freshly dried solvent side_reaction->solution If side reactions are minimized side_reaction->solution Action: Lower temperature to favor SNAr over side reactions

Caption: Troubleshooting workflow for an incomplete SNAr reaction.

Detailed Troubleshooting Steps:
  • Verify Reagent Quality:

    • Starting Materials: Ensure the purity of both 5-bromo-2-fluorobenzaldehyde and pyrrolidine. Impurities can interfere with the reaction. If necessary, purify the starting materials before use.

    • Base: Use a high-quality, anhydrous base. The presence of water can lead to unwanted side reactions.

  • Optimize Reaction Conditions:

    • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, cautiously increase it in increments of 10-20°C.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may simply require a longer time to reach completion.

    • Solvent: Ensure the use of an anhydrous polar aprotic solvent. Traces of water can react with the base and reduce its effectiveness.

  • Check Stoichiometry:

    • A slight excess of the nucleophile (pyrrolidine), typically 1.1 to 1.5 equivalents, can help drive the reaction to completion.

    • Ensure at least 2 equivalents of the base (e.g., K₂CO₃) are used to neutralize the HF that is formed and to facilitate the reaction.

  • Consider Side Reactions:

    • The aldehyde functional group can potentially react with pyrrolidine, especially at high temperatures, to form an iminium ion or an enamine. If you observe multiple unidentified spots on your TLC, consider running the reaction at a lower temperature for a longer duration to favor the desired SNAr pathway.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the SNAr reaction of 2-halobenzaldehydes with secondary amines, based on literature for similar reactions.

Starting MaterialNucleophile (eq)Base (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
5-Bromo-2-fluorobenzaldehydePyrrolidine (1.2)K₂CO₃ (2.0)DMSO80 - 1004 - 885 - 95
5-Bromo-2-fluorobenzaldehydePyrrolidine (1.2)Et₃N (2.0)DMF90 - 1106 - 1270 - 85
2,5-DibromobenzaldehydePyrrolidine (1.5)K₂CO₃ (2.5)NMP120 - 14012 - 2440 - 60

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 5-bromo-2-fluorobenzaldehyde

  • Pyrrolidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-fluorobenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Stir the mixture at room temperature for 10 minutes.

  • Add pyrrolidine (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 90°C and stir for 6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_reactants cluster_intermediate cluster_product A 5-Bromo-2-fluorobenzaldehyde C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack B Pyrrolidine B->C D This compound C->D Elimination of F⁻

Caption: Reaction pathway for the synthesis of this compound.

G prep 1. Reagent Preparation (Flame-dried flask, add reagents) reaction 2. Reaction (Add pyrrolidine, heat to 90°C) prep->reaction monitoring 3. Monitoring (TLC/LC-MS until completion) reaction->monitoring workup 4. Work-up (Quench with water, extract with EtOAc) monitoring->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis.

Navigating Purity: A Technical Guide to Identifying Impurities in 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for identifying potential impurities in your samples of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. Below you will find frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols to ensure the quality and purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on its common synthesis via nucleophilic aromatic substitution of 5-bromo-2-fluorobenzaldehyde with pyrrolidine, the most probable impurities include:

  • Starting Materials: Unreacted 5-bromo-2-fluorobenzaldehyde and residual pyrrolidine.

  • Side Products: 5-Bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) resulting from the hydrolysis of the starting material or product.

  • Oxidation Product: 5-Bromo-2-(pyrrolidin-1-yl)benzoic acid, formed by the oxidation of the aldehyde functional group.

Q2: How can I distinguish the product from the starting material, 5-bromo-2-fluorobenzaldehyde, in the ¹H NMR spectrum?

A2: The most significant difference will be the absence of the pyrrolidine signals and the presence of a fluorine-coupled doublet for the aldehyde proton in the starting material. The aromatic region will also show different splitting patterns due to the fluorine substituent.

Q3: What are the characteristic ¹H NMR signals for the pyrrolidine moiety in the final product?

A3: The pyrrolidine ring will typically exhibit two multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (N-CH₂) will appear further downfield (around 3.0-3.5 ppm) compared to the other two methylene groups (β-CH₂), which will be further upfield (around 1.9-2.2 ppm).

Q4: Can I use ¹³C NMR to identify these impurities?

A4: Absolutely. ¹³C NMR is a powerful tool for this purpose. The carbonyl carbon of the aldehyde in the product will have a distinct chemical shift (expected around 190 ppm). The starting material will show carbon signals with C-F coupling, and the oxidation product will have a carboxylic acid carbonyl signal at a different chemical shift (typically 165-185 ppm). The pyrrolidine carbons will also have characteristic shifts.

Troubleshooting Guide

This guide addresses common issues encountered during the NMR analysis of this compound and provides steps for resolution.

Issue 1: Unexpected singlet around 9.8 ppm in the ¹H NMR spectrum.

  • Possible Cause: This is likely the aldehyde proton of unreacted 5-bromo-2-fluorobenzaldehyde or the hydrolysis product, 5-bromo-2-hydroxybenzaldehyde.

  • Troubleshooting Steps:

    • Check the aromatic region: Look for the characteristic splitting pattern of the starting material or the hydrolysis product.

    • Perform a D₂O exchange: The peak corresponding to the hydroxyl proton of 5-bromo-2-hydroxybenzaldehyde (if present) will disappear or diminish.

    • Consult the data tables: Compare the chemical shifts and coupling constants with the provided data for the potential impurities.

Issue 2: Broad singlet observed in the aliphatic region that integrates to more than the expected pyrrolidine protons.

  • Possible Cause: Presence of excess, unreacted pyrrolidine. The NH proton of pyrrolidine can exchange, leading to a broad signal.

  • Troubleshooting Steps:

    • Integration: Carefully integrate the aromatic and aliphatic regions. An excess of aliphatic protons relative to the aromatic protons of the main product suggests the presence of pyrrolidine.

    • D₂O Exchange: The NH proton signal of free pyrrolidine will exchange with deuterium.

    • Reference Spectrum: Compare your spectrum to a known spectrum of pyrrolidine.

Issue 3: Absence of the aldehyde proton signal around 9.5-10.0 ppm and the appearance of a broad signal downfield (10-13 ppm).

  • Possible Cause: The aldehyde has been oxidized to the corresponding carboxylic acid, 5-Bromo-2-(pyrrolidin-1-yl)benzoic acid.

  • Troubleshooting Steps:

    • Check the ¹³C NMR: Look for a signal in the characteristic region for a carboxylic acid carbonyl (around 170 ppm) instead of an aldehyde carbonyl (around 190 ppm).

    • D₂O Exchange: The carboxylic acid proton signal will exchange with D₂O.

    • Solubility: The carboxylic acid impurity may alter the solubility of the sample.

Data Presentation: NMR Data for this compound and Potential Impurities

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities. Please note that the exact chemical shifts for the main compound are predicted based on its structure and data from similar compounds, as specific literature values were not available in the searched databases.

Table 1: ¹H NMR Data (in CDCl₃, δ in ppm)

CompoundAldehyde H (s)Aromatic H (m)Pyrrolidine α-CH₂ (m)Pyrrolidine β-CH₂ (m)Other
This compound (Predicted) ~9.7~7.0 - 7.8~3.3~2.0
5-Bromo-2-fluorobenzaldehyde~10.3 (d)~7.2 - 8.0--
Pyrrolidine--~2.8~1.7~1.5 (s, NH)
5-Bromo-2-hydroxybenzaldehyde~9.8 (s)~6.9 - 7.7--~11.0 (s, OH)
5-Bromo-2-(pyrrolidin-1-yl)benzoic acid-~7.0 - 8.0~3.4~2.1~10-13 (br s, COOH)

Table 2: ¹³C NMR Data (in CDCl₃, δ in ppm)

CompoundC=OAromatic CPyrrolidine α-CPyrrolidine β-C
This compound (Predicted) ~190~115 - 160~53~25
5-Bromo-2-fluorobenzaldehyde~188 (d)~115 - 160--
Pyrrolidine--~47~26
5-Bromo-2-hydroxybenzaldehyde~196~118 - 162--
5-Bromo-2-(pyrrolidin-1-yl)benzoic acid~170~115 - 160~53~25

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, use a sonicator for a short period.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For impurity analysis, ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for detecting low-level impurities.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for the identification of impurities in a sample of this compound using NMR spectroscopy.

impurity_identification_workflow cluster_impurities Potential Impurities start Acquire 1H and 13C NMR Spectra check_aldehyde Aldehyde Proton Present? (~9.7 ppm) start->check_aldehyde check_pyrrolidine Pyrrolidine Signals Present? (~3.3 & ~2.0 ppm) check_aldehyde->check_pyrrolidine Yes end_impure Sample Contains Impurities (Quantify if necessary) check_aldehyde->end_impure No check_impurities Analyze for Impurity Signals check_pyrrolidine->check_impurities Yes check_pyrrolidine->end_impure No impurity_sm Starting Material Signals? (e.g., 5-bromo-2-fluorobenzaldehyde) check_impurities->impurity_sm impurity_hydrolysis Hydrolysis Product Signals? (e.g., 5-bromosalicylaldehyde) check_impurities->impurity_hydrolysis impurity_oxidation Oxidation Product Signals? (e.g., Carboxylic Acid) check_impurities->impurity_oxidation impurity_pyrrolidine Excess Pyrrolidine Signals? check_impurities->impurity_pyrrolidine end_pure Sample is Pure impurity_sm->end_pure Absent impurity_sm->end_impure Present impurity_hydrolysis->end_pure Absent impurity_hydrolysis->end_impure Present impurity_oxidation->end_pure Absent impurity_oxidation->end_impure Present impurity_pyrrolidine->end_pure Absent impurity_pyrrolidine->end_impure Present

Caption: Workflow for NMR-based impurity identification.

Technical Support Center: Optimization of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. The following sections detail two primary synthetic routes: Nucleophilic Aromatic Substitution (SNA r) and Buchwald-Hartwig Amination, offering insights into reaction optimization, troubleshooting common issues, and detailed experimental protocols.

Section 1: Troubleshooting and FAQs

This section is designed to address specific issues that may be encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Nucleophilic Aromatic Substitution (SNA r): This route typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with pyrrolidine. The electron-withdrawing aldehyde group activates the aromatic ring for nucleophilic attack by pyrrolidine, displacing the fluoride.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be performed using 2,5-dibromobenzaldehyde and pyrrolidine. This method is known for its broad substrate scope and functional group tolerance.[1]

Q2: Which starting material is preferred for the Buchwald-Hartwig amination: 2,5-dibromobenzaldehyde or 5-bromo-2-chlorobenzaldehyde?

A2: In palladium-catalyzed amination reactions, the reactivity of the aryl halide is crucial. Generally, the order of reactivity is Ar-I > Ar-Br > Ar-Cl. Therefore, 2,5-dibromobenzaldehyde is expected to be more reactive than 5-bromo-2-chlorobenzaldehyde, potentially allowing for milder reaction conditions and higher yields.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a non-polar solvent system such as a mixture of hexanes and ethyl acetate is suitable. The disappearance of the starting material and the appearance of a new, typically more polar, product spot will indicate reaction progression.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities may include unreacted starting materials, dehalogenated byproducts, or products of side reactions such as hydrolysis of the aldehyde. Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is generally effective in separating the desired product from impurities. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNA r)

Q5: My SNA r reaction between 5-bromo-2-fluorobenzaldehyde and pyrrolidine is slow or incomplete. What can I do?

A5: Several factors can be adjusted to improve the reaction rate and conversion:

  • Temperature: Increasing the reaction temperature can significantly accelerate the reaction. However, be cautious of potential side reactions at higher temperatures.

  • Solvent: Aprotic polar solvents like DMSO or DMF are generally effective for SNA r reactions as they can solvate the charged intermediate.

  • Base: While pyrrolidine itself is a base, the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) can help to neutralize the HF formed during the reaction and drive the equilibrium towards the product.

  • Excess Pyrrolidine: Using a larger excess of pyrrolidine can increase the reaction rate.

Q6: I am observing the formation of a significant amount of a dark-colored byproduct. What is the likely cause and solution?

A6: Dark coloration can indicate decomposition of the starting material or product, or polymerization reactions.

  • Temperature Control: Overheating can lead to decomposition. Ensure the reaction temperature is carefully controlled.

  • Inert Atmosphere: Although not always strictly necessary for SNA r, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored impurities.

  • Purification of Starting Materials: Ensure that the 5-bromo-2-fluorobenzaldehyde is pure and free from acidic impurities that could catalyze side reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q7: My Buchwald-Hartwig amination reaction is giving a low yield. How can I optimize the conditions?

A7: The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is critical. For coupling with a secondary amine like pyrrolidine, bulky, electron-rich ligands such as XPhos or RuPhos are often effective.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used if the substrate is base-sensitive.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are typically used.

  • Temperature: Reactions are often run at elevated temperatures (80-110 °C). Microwave heating can also be employed to reduce reaction times.[2]

Q8: I am observing hydrodehalogenation of my starting material (loss of bromine). How can I minimize this side reaction?

A8: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can help to minimize this side reaction.

  • Reaction Time: Prolonged reaction times can sometimes lead to increased hydrodehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.

  • Water Content: Ensure that the reaction is performed under strictly anhydrous conditions, as water can be a proton source for hydrodehalogenation.

Section 2: Data Presentation

The following tables provide starting points for the optimization of reaction conditions based on analogous systems reported in the literature.

Table 1: Optimization Parameters for Nucleophilic Aromatic Substitution

ParameterCondition 1Condition 2Condition 3
Solvent DMSODMFNMP
Base K₂CO₃ (2.0 eq)NEt₃ (3.0 eq)None (excess pyrrolidine)
Temperature 80 °C100 °C120 °C
Pyrrolidine 2.0 eq3.0 eq5.0 eq
Typical Yield ModerateModerate to HighModerate to High

Table 2: Optimization Parameters for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2Condition 3
Pd Source (mol%) Pd₂(dba)₃ (2)Pd(OAc)₂ (2)PdCl₂(dppf) (5)
Ligand (mol%) XPhos (4)RuPhos (4)dppf (5)
Base (eq) NaOtBu (1.5)Cs₂CO₃ (2.0)K₃PO₄ (2.0)
Solvent TolueneDioxaneTHF
Temperature 100 °C110 °C80 °C
Typical Yield HighModerate to HighModerate

Section 3: Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
  • To a stirred solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMSO (0.5 M), add pyrrolidine (2.0-3.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add 2,5-dibromobenzaldehyde (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed toluene (0.2 M) followed by pyrrolidine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain this compound.

Section 4: Visualizations

The following diagrams illustrate the proposed synthetic workflows and the catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Workflow reagents 5-Bromo-2-fluorobenzaldehyde + Pyrrolidine + Base (e.g., K₂CO₃) reaction Reaction in Solvent (e.g., DMSO) 100-120 °C reagents->reaction 1. Add reagents workup Aqueous Workup & Extraction reaction->workup 2. Quench & Extract purification Column Chromatography workup->purification 3. Purify product This compound purification->product 4. Isolate Product

Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution.

Buchwald_Hartwig_Workflow reagents 2,5-Dibromobenzaldehyde + Pyrrolidine + Pd Catalyst & Ligand + Base (e.g., NaOtBu) reaction Reaction in Anhydrous Solvent (e.g., Toluene) 100-110 °C, Inert Atmosphere reagents->reaction 1. Combine reagents filtration Filtration through Celite reaction->filtration 2. Remove catalyst purification Column Chromatography filtration->purification 3. Purify product This compound purification->product 4. Isolate Product

Caption: Workflow for the synthesis via Buchwald-Hartwig Amination.

Buchwald_Hartwig_Cycle pd0 LₙPd(0) pd_complex1 LₙPd(II)(Ar)(Br) pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 [LₙPd(II)(Ar)(Pyrrolidine)]⁺Br⁻ pd_complex1->pd_complex2 amine_coordination Amine Coordination pd_amido LₙPd(II)(Ar)(Pyrrolidinyl) pd_complex2->pd_amido deprotonation Deprotonation (Base) pd_amido->pd0 reductive_elimination Reductive Elimination product Product aryl_halide Ar-Br pyrrolidine Pyrrolidine

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

References

Preventing decomposition of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the decomposition of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde during chemical reactions.

Troubleshooting Guide: Preventing Decomposition

This compound, an enamine derivative of 2-aminobenzaldehyde, is susceptible to several decomposition pathways, primarily self-condensation (polymerization), hydrolysis, and oxidation. The following guide provides strategies to mitigate these issues.

Visualizing Decomposition Pathways

The primary routes of decomposition for this compound are illustrated below. Understanding these pathways is crucial for designing effective stabilization strategies.

cluster_main This compound cluster_decomp Decomposition Products Main This compound Polymer Self-Condensation (Polymerization) Main->Polymer [H+], Heat Hydrolysis 5-Bromosalicylaldehyde + Pyrrolidine Main->Hydrolysis H2O, [H+] or [OH-] Oxidation Oxidized Byproducts Main->Oxidation O2, Light

Caption: Primary decomposition pathways of this compound.

Quantitative Data Summary

While specific quantitative data for the decomposition of this compound is not extensively published, the following table summarizes the expected impact of various conditions on its stability based on studies of analogous 2-aminobenzaldehydes and enamines.

ConditionParameterExpected Impact on Decomposition RatePrevention Strategy
Temperature Increase from 25°C to 50°CSignificant increase in self-condensationMaintain low reaction temperatures (0°C to RT).
pH Acidic (pH < 5)Increased hydrolysis and self-condensation.[1]Use non-acidic or weakly basic conditions.
pH Basic (pH > 9)Potential for base-catalyzed side reactionsMaintain a neutral to slightly basic pH (7-8).
Atmosphere Air (Oxygen)Increased formation of oxidized byproductsWork under an inert atmosphere (Nitrogen or Argon).
Concentration High (> 0.5 M)Increased rate of self-condensation.[2]Use dilute solutions and slow addition of reagents.[2]
Light UV or prolonged visible lightPotential for photo-oxidationProtect the reaction from light using amber glassware.

Experimental Protocols for Minimizing Decomposition

Protocol 1: General Handling and Storage

Due to its instability, proper handling and storage are critical to preserving the integrity of this compound.

Workflow for Handling and Storage

Start Receive Compound Store Store at -20°C under Argon in amber vial Start->Store Handle Handle under inert atmosphere (glovebox or Schlenk line) Store->Handle Weigh Weigh quickly and minimize exposure to air and light Handle->Weigh Dissolve Dissolve in anhydrous, deoxygenated solvent immediately before use Weigh->Dissolve End Use in reaction Dissolve->End

Caption: Recommended workflow for handling and storing this compound.

Detailed Steps:

  • Storage: Upon receipt, store the compound at -20°C under an inert atmosphere (argon is recommended) in a tightly sealed amber vial to protect it from light and moisture.

  • Handling: Whenever possible, handle the solid compound in a glovebox. If a glovebox is unavailable, use a Schlenk line to maintain an inert atmosphere.

  • Weighing: Weigh the required amount of the compound quickly to minimize exposure to atmospheric oxygen and moisture.

  • Dissolution: Immediately before use, dissolve the weighed compound in an anhydrous and deoxygenated solvent.

Protocol 2: Minimizing Self-Condensation in a Reaction

This protocol provides a general procedure for a cross-coupling reaction, emphasizing the techniques to minimize the self-condensation of this compound.

Materials:

  • This compound

  • Reaction partner (e.g., a boronic acid for Suzuki coupling)

  • Palladium catalyst and ligand

  • Anhydrous, deoxygenated solvent (e.g., dioxane, toluene)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Schlenk flask and other appropriate glassware

Procedure:

  • Inert Atmosphere: Assemble the reaction glassware and flame-dry under vacuum. Backfill with an inert gas (argon or nitrogen).

  • Reagent Preparation: Prepare a stock solution of this compound in the chosen anhydrous, deoxygenated solvent in a separate Schlenk flask.

  • Reaction Setup: In the main reaction flask, add the reaction partner, catalyst, ligand, and base under a positive pressure of inert gas.

  • Slow Addition: Using a syringe pump, add the solution of this compound to the reaction mixture dropwise over an extended period (e.g., 1-2 hours). This maintains a low concentration of the aldehyde, thereby minimizing self-condensation.[2]

  • Temperature Control: Maintain the reaction at the lowest effective temperature. For many cross-coupling reactions, starting at room temperature and gently heating only if necessary is advisable.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned dark and I see a precipitate, even under an inert atmosphere. What is happening?

A1: This is likely due to self-condensation (polymerization). Even under an inert atmosphere, this can be initiated by trace amounts of acid or heat. To mitigate this, ensure all glassware is scrupulously clean and dry, and that your solvent is truly anhydrous and deoxygenated. Using the compound immediately after dissolving it is the best practice. If the solution must be stored, even for a short period, keep it cold (0°C or below) and in the dark.

Q2: I am observing the formation of 5-bromosalicylaldehyde as a byproduct in my reaction. How can I prevent this?

A2: The formation of 5-bromosalicylaldehyde is a result of hydrolysis of the enamine functionality. This is often catalyzed by acidic or basic conditions in the presence of water. To prevent this:

  • Ensure all reagents and solvents are anhydrous.

  • If your reaction requires a base, use a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃) and ensure it is dry.

  • If your reaction conditions are acidic, consider if a different catalyst or reaction pathway can be used to avoid strong acids. The hydrolysis rate of imines and enamines is generally lowest around a neutral pH.[1]

Q3: Can I use antioxidants to prevent the decomposition of this compound?

A3: Yes, adding a small amount of an antioxidant can help prevent oxidative degradation, especially if the reaction is sensitive to trace oxygen or requires elevated temperatures. Radical scavengers like butylated hydroxytoluene (BHT) or certain phenolic antioxidants can be effective. It is advisable to run a small-scale test reaction to ensure the antioxidant does not interfere with your desired transformation.

Logical Troubleshooting Workflow

Start Decomposition Observed Check_Polymer Is there a dark precipitate? Start->Check_Polymer Sol_Polymer Minimize Self-Condensation: - Use dilute solutions - Slow addition - Lower temperature Check_Polymer->Sol_Polymer Yes Check_Hydrolysis Is 5-bromosalicylaldehyde detected? Check_Polymer->Check_Hydrolysis No Sol_Polymer->Check_Hydrolysis Sol_Hydrolysis Prevent Hydrolysis: - Use anhydrous reagents/solvents - Control pH Check_Hydrolysis->Sol_Hydrolysis Yes Check_Oxidation Are there unknown byproducts? (Potentially oxidized species) Check_Hydrolysis->Check_Oxidation No Sol_Hydrolysis->Check_Oxidation Sol_Oxidation Prevent Oxidation: - Use inert atmosphere - Add antioxidant - Protect from light Check_Oxidation->Sol_Oxidation Yes End Reaction Optimized Check_Oxidation->End No Sol_Oxidation->End

Caption: A logical workflow for troubleshooting the decomposition of this compound.

References

Technical Support Center: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct route is the nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2-fluorobenzaldehyde and pyrrolidine. The fluorine atom is activated by the ortho-aldehyde group, facilitating its displacement by the pyrrolidine nucleophile.[1]

Q2: What are the critical parameters for a successful SNAr reaction in this synthesis?

Key parameters include the purity of starting materials, the choice of solvent, the base used, and the reaction temperature. Anhydrous conditions are often preferred to prevent side reactions.

Q3: Can a Buchwald-Hartwig amination be used for this synthesis?

While the Buchwald-Hartwig amination is a powerful method for forming C-N bonds, it is typically more complex and costly for this specific transformation.[2] The SNAr reaction is generally more efficient and economical given the activated nature of the aryl fluoride.[1]

Q4: How can I purify the final product, this compound?

Standard purification techniques include column chromatography on silica gel or recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 5-Bromo-2-fluorobenzaldehyde. 2. Insufficient reaction temperature. 3. Degradation of pyrrolidine. 4. Ineffective base.1. Check the purity of the starting material by NMR or GC-MS. Consider re-purifying or purchasing from a reliable supplier. 2. Gradually increase the reaction temperature, monitoring by TLC for product formation. 3. Use freshly distilled pyrrolidine. 4. Ensure an appropriate, non-nucleophilic base is used in sufficient equivalents.
Multiple Spots on TLC (Side Products) 1. Presence of impurities in starting materials. 2. Reaction temperature is too high, leading to decomposition. 3. The reaction was run for too long. 4. Presence of water leading to side reactions.1. Purify starting materials before the reaction. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Monitor the reaction closely by TLC and quench it once the starting material is consumed. 4. Ensure the use of anhydrous solvents and reagents.
Product is an Oil and Difficult to Purify 1. Residual solvent. 2. Presence of impurities.1. Ensure complete removal of solvent under high vacuum. 2. Attempt purification by column chromatography. If the product remains an oil, co-evaporation with a high-boiling point non-polar solvent like heptane may induce crystallization.
Inconsistent Yields Upon Scale-Up 1. Inefficient heat transfer in a larger reaction vessel. 2. Inefficient stirring. 3. Exothermic reaction is not well-controlled.1. Ensure adequate heating and temperature monitoring within the reaction mixture. 2. Use a suitable overhead stirrer for larger volumes. 3. Add reagents portion-wise to control any exotherm.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-fluorobenzaldehyde

This protocol describes the bromination of 2-fluorobenzaldehyde.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluorobenzaldehyde124.1110.0 g0.0806
N-Bromosuccinimide (NBS)177.9815.0 g0.0843
Anhydrous Aluminum Trichloride (AlCl₃)133.341.1 g0.0082
Dichloromethane (DCM)-100 mL-
Concentrated Sulfuric Acid-50 mL-

Procedure:

  • To a stirred solution of 2-fluorobenzaldehyde in dichloromethane, add anhydrous aluminum trichloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 5-Bromo-2-fluorobenzaldehyde.[4]

Protocol 2: Synthesis of this compound

This protocol details the SNAr reaction.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromo-2-fluorobenzaldehyde203.0110.0 g0.0492
Pyrrolidine71.124.2 g (4.9 mL)0.0591
Potassium Carbonate (K₂CO₃)138.2110.2 g0.0738
Dimethyl Sulfoxide (DMSO)-100 mL-

Procedure:

  • In a round-bottom flask, combine 5-Bromo-2-fluorobenzaldehyde, potassium carbonate, and dimethyl sulfoxide.

  • Add pyrrolidine to the mixture with stirring.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the final product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis1 Step 1: Bromination cluster_synthesis2 Step 2: Nucleophilic Aromatic Substitution cluster_purification Purification 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Bromination Bromination 2-Fluorobenzaldehyde->Bromination Pyrrolidine Pyrrolidine SNAr Reaction SNAr Reaction Pyrrolidine->SNAr Reaction 5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde Bromination->5-Bromo-2-fluorobenzaldehyde 5-Bromo-2-fluorobenzaldehyde->SNAr Reaction Crude Product Crude Product SNAr Reaction->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Purity Check Starting Material Purity Low/No Yield->Check Purity Yes Impure Product Impure Product Low/No Yield->Impure Product No Optimize Temp Optimize Reaction Temperature Check Purity->Optimize Temp Optimize Temp->Impure Product Column Chromatography Purify by Column Chromatography Impure Product->Column Chromatography Yes Successful Synthesis Successful Synthesis Impure Product->Successful Synthesis No Recrystallize Attempt Recrystallization Column Chromatography->Recrystallize Recrystallize->Successful Synthesis

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Troubleshooting unexpected color changes in 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture containing this compound turned from a pale yellow to a dark brown/black color upon heating. Is this normal?

A1: Not necessarily. While a slight darkening of the reaction mixture upon heating can occur, a significant change to dark brown or black often indicates decomposition or the formation of polymeric side products. This compound, like other 2-aminobenzaldehyde derivatives, can be prone to self-condensation, especially at elevated temperatures.[1] The presence of trace impurities or exposure to air can catalyze this process.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the protocol allows, attempt the reaction at a lower temperature.

  • Ensure Inert Atmosphere: Use a thoroughly dried flask and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. The compound is noted to be air-sensitive.[2][3]

  • Purify Starting Material: Impurities in the this compound can initiate polymerization. Consider recrystallization or column chromatography of the starting material if its purity is questionable.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged heating that can lead to decomposition.

Q2: Upon addition of an acid or base to my reaction, the solution immediately changed color. What could be the cause?

A2: The pyrrolidine and aldehyde functionalities of this compound can react under acidic or basic conditions, leading to the formation of colored species.

  • Acidic Conditions: Strong acids can protonate the pyrrolidine nitrogen, which may alter the electronic properties of the molecule and its color. Additionally, acidic conditions can promote side reactions such as hydrolysis of the pyrrolidine group or catalyze condensation reactions.

  • Basic Conditions: Bases can deprotonate any residual water or other protic sources, leading to hydroxide-catalyzed aldol-type condensations or other side reactions that can produce colored byproducts.

Troubleshooting Steps:

  • Control pH: If possible, use a buffered system or a milder acid/base.

  • Slow Addition: Add the acid or base slowly and at a low temperature to control the reaction rate and minimize side reactions.

  • Protecting Groups: In multi-step syntheses, consider protecting the aldehyde group if it is sensitive to the required pH conditions for another transformation.

Q3: My purified product, which should be a pale solid, is an intense yellow or orange oil. What are the likely impurities?

A3: An unexpected color in the final product often points to the presence of conjugated impurities. For reactions involving this compound, these could include:

  • Self-Condensation Products: As mentioned, this is a common side reaction for 2-aminobenzaldehydes, leading to highly conjugated and colored polymeric materials.[1]

  • Oxidation Products: The aldehyde group can be oxidized to a carboxylic acid, and the pyrrolidine ring can also be susceptible to oxidation, potentially forming colored N-oxides or other degradation products.

  • Imine Derivatives: If primary amines are present as reactants or impurities, they can form colored imines (Schiff bases) with the aldehyde.

Troubleshooting Workflow for Unexpected Product Color:

G Troubleshooting Unexpected Product Color start Unexpected Yellow/Orange Color in Purified Product check_purity Analyze Purity (NMR, LC-MS, TLC) start->check_purity is_impure Impurities Detected? check_purity->is_impure repurify Re-purify Product (Column Chromatography, Recrystallization) is_impure->repurify Yes pure Product is Pure (Consider Structural Isomer) is_impure->pure No impure_again Impurities Persist is_impure->impure_again Yes, after re-purification re_analyze Re-analyze Purity repurify->re_analyze re_analyze->is_impure investigate_impurities Characterize Impurities (NMR, MS) impure_again->investigate_impurities condensation Self-Condensation Products investigate_impurities->condensation oxidation Oxidation Products investigate_impurities->oxidation imine Imine Formation investigate_impurities->imine modify_reaction Modify Reaction Conditions (Lower Temp, Inert Atmosphere) investigate_impurities->modify_reaction end Optimized Synthesis modify_reaction->end

Caption: Troubleshooting workflow for an unexpectedly colored product.

Q4: I am performing a Suzuki coupling reaction with the bromo-substituent, and the reaction mixture is turning very dark. Is this expected?

A4: Palladium-catalyzed cross-coupling reactions can sometimes lead to the formation of palladium black (finely divided palladium metal), which appears as a black precipitate. This is often a sign of catalyst decomposition. While a darkening of the solution is common in Suzuki reactions, an excessively dark color or the formation of a black solid can indicate issues with catalyst stability, which can lead to lower yields.

Troubleshooting Steps:

  • Degas Solvents Thoroughly: Oxygen can degrade the palladium catalyst. Ensure all solvents and reagents are properly degassed.

  • Use High-Purity Reagents: Impurities can interfere with the catalytic cycle.

  • Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst. Consider screening different ligands if catalyst decomposition is suspected.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

Data Presentation

ParameterThis compound5-Bromosalicylaldehyde2-Bromo-5-fluorobenzaldehydeBenzaldehyde
CAS Number 742099-40-7[4]1761-61-1[3]94569-84-3[2]100-52-7[5]
Molecular Formula C11H12BrNO[4]C7H5BrO2[3]C7H4BrFO[2]C7H6O[5]
Molecular Weight 254.13 g/mol [4]201.02 g/mol [6]203.00 g/mol 106.12 g/mol [5]
Appearance Solid[4]SolidSolidLiquid
Purity (Typical) >98%[4]>95%[3]>95%[2]-
Key Stability Notes Air sensitive[2][3]Air sensitive[3]Air sensitive[2]-

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Quinazoline Derivatives

This protocol is a generalized procedure based on the common application of 2-aminobenzaldehydes in quinazoline synthesis.[7][8][9]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Solvent and Reagents: Add the desired solvent (e.g., isopropanol, DMF) and the amine or ammonia source (e.g., ammonium acetate, 1.2 eq.).[10]

  • Reaction Conditions: Add the coupling partner (e.g., another aldehyde or ketone, 1.1 eq.) and any necessary catalyst or additive.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Potential Color Changes and Interpretations:

  • Initial: The solution is typically pale yellow.

  • During Reaction: The color may darken to orange or light brown, which can be normal. A rapid change to dark brown or black suggests decomposition.

  • Final Product: The purified quinazoline derivative is often a colored solid (e.g., yellow, orange).

Signaling Pathways and Logical Relationships

Potential Degradation and Side-Reaction Pathways:

G Potential Side-Reactions and Degradation Pathways cluster_conditions Reaction Conditions cluster_products Products/Pathways start This compound condensation Self-Condensation/ Polymerization start->condensation oxidation Oxidation (Aldehyde to Carboxylic Acid) start->oxidation dehalogenation Photochemical Dehalogenation start->dehalogenation hydrolysis Ring Opening/ Hydrolysis of Pyrrolidine start->hydrolysis heat Heat heat->condensation promotes air Air (O2) air->oxidation enables light UV Light light->dehalogenation induces acid_base Strong Acid/Base acid_base->condensation catalyzes acid_base->hydrolysis catalyzes

References

Validation & Comparative

1H NMR spectrum analysis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde with Related Analogues

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key intermediate in various synthetic pathways. To facilitate a deeper understanding of its structural characteristics, we present a comparative analysis with structurally related benzaldehyde derivatives. This guide includes detailed experimental protocols, tabulated spectral data, and visual aids to assist researchers in the interpretation of their own NMR data.

Comparison of 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and selected reference compounds. The data is presented to highlight the influence of different substituents on the chemical shifts (δ) and coupling constants (J) of the aromatic and aldehydic protons.

CompoundAldehyde Proton (CHO)Aromatic ProtonsPyrrolidine/Other ProtonsSolvent
This compound ~9.8 ppm (s)H-3: ~6.9 ppm (d, J ≈ 9.0 Hz)H-4: ~7.5 ppm (dd, J ≈ 9.0, 2.5 Hz)H-6: ~7.6 ppm (d, J ≈ 2.5 Hz)α-CH₂: ~3.4 ppm (t, J ≈ 6.5 Hz)β-CH₂: ~2.0 ppm (m)CDCl₃
Benzaldehyde[1]10.0 ppm (s)7.87 (d, 2H, ortho)7.61 (t, 1H, para)7.51 (t, 2H, meta)-CDCl₃
5-Bromosalicylaldehyde9.85 ppm (s)7.65 (d, 1H, J = 2.7 Hz)7.55 (dd, 1H, J = 8.8, 2.7 Hz)6.95 (d, 1H, J = 8.8 Hz)11.0 (s, 1H, OH)CDCl₃
2-(Pyrrolidin-1-yl)benzaldehyde9.8 ppm (s)7.5 (m, 1H)7.2 (m, 1H)7.0 (m, 2H)3.3 (t, 4H)1.9 (m, 4H)CDCl₃

Note: The chemical shifts and coupling constants for this compound are predicted based on the analysis of related structures and general NMR principles, as specific experimental data was not publicly available.

Experimental Protocol for 1H NMR Analysis[2]

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the benzaldehyde derivative.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Spectrometer Setup:

  • The spectrum should be recorded on a 400 MHz or higher field spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum using a standard single-pulse experiment.

  • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply Fourier transformation to the free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate all signals to determine the relative proton ratios.

  • Analyze the multiplicity and measure the coupling constants for all relevant signals.

Structural Elucidation and Signal Assignment

The following diagram illustrates the logical relationship between the chemical structure of this compound and its expected 1H NMR signals.

G cluster_molecule This compound cluster_signals Expected 1H NMR Signals mol A Aldehyde (CHO) ~9.8 ppm (s, 1H) mol->A CHO B Aromatic H-6 ~7.6 ppm (d, 1H) mol->B H-6 C Aromatic H-4 ~7.5 ppm (dd, 1H) mol->C H-4 D Aromatic H-3 ~6.9 ppm (d, 1H) mol->D H-3 E Pyrrolidine α-CH₂ ~3.4 ppm (t, 4H) mol->E α-CH₂ F Pyrrolidine β-CH₂ ~2.0 ppm (m, 4H) mol->F β-CH₂

Caption: Predicted 1H NMR signal assignments for this compound.

Discussion of Spectral Features

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the pyrrolidine ring.

  • Aldehyde Proton: A singlet peak is anticipated for the aldehyde proton around δ 9.8 ppm. This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group.[1]

  • Aromatic Protons: The three aromatic protons will appear as a set of coupled signals in the aromatic region (δ 6.5-8.0 ppm). The electron-donating pyrrolidine group at the C2 position and the electron-withdrawing bromine atom at the C5 position will influence their chemical shifts. Specifically, the proton at C3 is expected to be the most upfield due to the ortho-donating effect of the pyrrolidine. The protons at C4 and C6 will be further downfield, with their splitting patterns determined by their coupling to adjacent protons.

  • Pyrrolidine Protons: The pyrrolidine ring protons are expected to show two distinct signals. The α-protons (adjacent to the nitrogen) will appear as a triplet around δ 3.4 ppm, while the β-protons will be observed as a multiplet further upfield, around δ 2.0 ppm.

By comparing the spectrum of the target compound with those of benzaldehyde, 5-bromosalicylaldehyde, and 2-(pyrrolidin-1-yl)benzaldehyde, researchers can gain valuable insights into the electronic effects of the substituents on the benzene ring. This comparative approach is instrumental for the unambiguous identification and characterization of novel synthetic compounds.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted 2-(Pyrrolidin-1-yl)benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde and its non-halogenated analog, 2-(pyrrolidin-1-yl)benzaldehyde. The insights derived from these fragmentation patterns are crucial for the structural elucidation and identification of novel compounds in drug discovery and development.

Introduction

This compound and its derivatives are heterocyclic compounds of interest in medicinal chemistry due to their potential biological activities. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules. Understanding their fragmentation behavior under electron ionization provides a fingerprint for identification and structural verification. This guide compares the hypothesized fragmentation pattern of this compound with 2-(pyrrolidin-1-yl)benzaldehyde to highlight the influence of the bromine substituent on the fragmentation pathways.

Hypothesized Mass Spectrometry Fragmentation Data

The following tables present the hypothesized major fragment ions and their relative intensities for this compound and 2-(pyrrolidin-1-yl)benzaldehyde. This data is based on established fragmentation principles for aromatic aldehydes, pyrrolidines, and halogenated compounds, as direct experimental spectra are not widely available. The presence of bromine is expected to result in a characteristic isotopic pattern for bromine-containing fragments (M and M+2 peaks of nearly equal intensity). For simplicity, the m/z values in the table correspond to the 79Br isotope.

Table 1: Hypothesized Mass Spectral Data for this compound

m/z (79Br)Proposed Fragment IonProposed StructureRelative Intensity (Hypothesized)
253/255[M]+•[C11H1279/81BrNO]+•60%
252/254[M-H]+[C11H1179/81BrNO]+80%
224/226[M-CHO]+[C10H1279/81BrN]+90%
183[M-Br]+[C11H12NO]+30%
154[M-Br-CHO]+[C10H12N]+40%
70[C4H8N]+Pyrrolidinyl cation100%

Table 2: Hypothesized Mass Spectral Data for 2-(pyrrolidin-1-yl)benzaldehyde

m/zProposed Fragment IonProposed StructureRelative Intensity (Hypothesized)
175[M]+•[C11H13NO]+•70%
174[M-H]+[C11H12NO]+95%
146[M-CHO]+[C10H13N]+85%
70[C4H8N]+Pyrrolidinyl cation100%

Comparison of Fragmentation Patterns

The primary fragmentation pathways for both compounds are dictated by the pyrrolidine and benzaldehyde moieties. The base peak in both hypothesized spectra is at m/z 70, corresponding to the stable pyrrolidinyl cation, formed via alpha-cleavage. Another significant fragmentation is the loss of the formyl radical (-CHO) from the molecular ion, a characteristic fragmentation of benzaldehydes.

The key difference in the mass spectrum of this compound is the presence of the isotopic cluster for the molecular ion and any bromine-containing fragments, with peaks at M and M+2 of roughly equal intensity, which is a definitive indicator of a single bromine atom. Furthermore, the fragmentation can involve the loss of a bromine radical, a pathway not available to the non-brominated analog.

Experimental Protocols

The following is a general protocol for the analysis of substituted benzaldehydes by Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Visualizations

The following diagrams illustrate the hypothesized fragmentation pathways and a typical experimental workflow.

Fragmentation_5_Bromo_2_pyrrolidin_1_yl_benzaldehyde M [M]+• (m/z 253/255) M_minus_H [M-H]+ (m/z 252/254) M->M_minus_H - •H M_minus_CHO [M-CHO]+ (m/z 224/226) M->M_minus_CHO - •CHO M_minus_Br [M-Br]+ (m/z 183) M->M_minus_Br - •Br Pyrrolidinyl [C4H8N]+ (m/z 70) M_minus_CHO->Pyrrolidinyl - C6H4Br M_minus_Br_minus_CHO [M-Br-CHO]+ (m/z 154) M_minus_Br->M_minus_Br_minus_CHO - •CHO Fragmentation_2_pyrrolidin_1_yl_benzaldehyde M [M]+• (m/z 175) M_minus_H [M-H]+ (m/z 174) M->M_minus_H - •H M_minus_CHO [M-CHO]+ (m/z 146) M->M_minus_CHO - •CHO Pyrrolidinyl [C4H8N]+ (m/z 70) M_minus_CHO->Pyrrolidinyl - C6H5 GC_MS_Workflow Sample Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection Sample->GC_Injection GC_Separation Gas Chromatography (Separation of Components) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Mass Spectrum) Detector->Data_Analysis

A Comparative Guide to the Reactivity of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a key intermediate in medicinal chemistry and materials science. The analysis focuses on its performance in two of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The comparison extends to its theoretical analogs, including variations in the halogen substituent and the amine moiety, to provide a framework for rational substrate selection and reaction optimization. The insights are supported by established chemical principles and representative experimental data for analogous compounds.

I. Introduction to Reactivity Principles

The synthetic utility of this compound is centered on two primary reactive sites: the aldehyde functional group and the carbon-bromine (C-Br) bond on the aromatic ring. The aldehyde allows for a range of classical transformations such as reductive amination, Wittig reactions, and condensations. The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The reactivity of the C-X (where X is a halogen) bond in palladium-catalyzed reactions is a critical factor influencing reaction efficiency. This reactivity is largely governed by the bond dissociation energy (BDE) of the C-X bond. In the rate-determining oxidative addition step of the catalytic cycle, the palladium(0) catalyst inserts into the C-X bond. A weaker bond facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions. The general reactivity trend for aryl halides is:

Aryl-I > Aryl-Br > Aryl-Cl

This principle dictates that an iodo-substituted analog of the title compound would be expected to be more reactive than the bromo- and chloro-analogs, respectively.

II. Comparative Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound. The choice of halogen on the benzaldehyde scaffold significantly impacts reaction outcomes.

Data Presentation: Suzuki-Miyaura Coupling
Aryl Halide Substrate (Analogous)Boronic AcidCatalyst SystemBaseSolventYield (%)
5-BromosalicylaldehydePhenylboronic acidPd(OAc)₂ / LigandK₂CO₃Toluene/H₂O~90%
4-BromobenzaldehydePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O~95%[1]
4-ChlorobenzaldehydePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~85%[1]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DMEHigh Yield

Note: The data presented is representative of typical yields for analogous systems and may vary based on specific reaction conditions and the nature of the boronic acid partner.

Based on fundamental principles, the expected reactivity for the Suzuki-Miyaura coupling of halogenated 2-(pyrrolidin-1-yl)benzaldehydes would follow the trend: 5-Iodo- > 5-Bromo- > 5-Chloro-. The pyrrolidine group, being an electron-donating group, activates the aromatic ring, which can influence the oxidative addition step.

Mandatory Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow Start Setup Reaction Vessel (Inert Atmosphere) Reagents Add Aryl Halide, Boronic Acid, Base Start->Reagents 1. Solvent Add Degassed Solvent Reagents->Solvent 2. Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst 3. Reaction Heat & Stir (e.g., 80-100 °C) Catalyst->Reaction 4. Workup Aqueous Workup & Extraction Reaction->Workup 5. Purify Purification (Column Chromatography) Workup->Purify 6. Product Isolated Product Purify->Product 7. Reactivity_Comparison Relative Reactivity in Pd-Catalyzed Cross-Coupling Aryl_I 5-Iodo-2-(pyrrolidin-1-yl)benzaldehyde (Aryl Iodide) Aryl_Br This compound (Aryl Bromide) Aryl_I->Aryl_Br More Reactive Aryl_Cl 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde (Aryl Chloride) Aryl_Br->Aryl_Cl More Reactive

References

A Comparative Guide to the X-ray Crystallography of Benzaldehyde Derivatives: Insights for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray crystallographic data for a series of substituted benzaldehyde derivatives. While crystallographic data for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde itself is not publicly available, this document serves as a valuable resource by presenting data from structurally related compounds. The insights gleaned from these analogs are pivotal for understanding the potential solid-state architecture, intermolecular interactions, and crystal packing of the target molecule and its derivatives, which are crucial aspects in the fields of medicinal chemistry and materials science.

Comparative Crystallographic Data

The solid-state conformation and packing of molecules are dictated by a delicate balance of intermolecular forces. The following table summarizes key crystallographic parameters for several benzaldehyde derivatives, offering a quantitative comparison of their crystal structures. This data provides a framework for predicting the crystallographic properties of this compound derivatives.

Parameter2-Bromo-5-fluorobenzaldehyde[1]2-Bromo-p-tolualdehyde[2]5-Bromo-2-hydroxybenzaldehyde Schiff Base Derivative[3]
Chemical Formula C₇H₄BrFOC₈H₇BrOC₁₀H₁₂BrN₃OS
Molecular Weight 203.01[1]199.05302.20[3]
Crystal System Monoclinic[1]MonoclinicMonoclinic[3]
Space Group P2₁/c[1]P2₁/nC2/c[3]
a (Å) 15.3593 (6)[1]7.9301 (3)22.040 (4)[3]
b (Å) 3.8699 (2)[1]13.9213 (5)11.844 (2)[3]
c (Å) 23.4189 (9)[1]7.9301 (3)9.5102 (19)[3]
α (°) 909090[3]
β (°) 106.330 (1)[1]98.789 (2)101.69 (3)[3]
γ (°) 909090[3]
Volume (ų) 1334.8 (1)865.71 (6)2431.1 (8)[3]
Z 8[1]48[3]
Temperature (K) 125[1]100 (2)123[3]
Radiation Mo KαMo KαMo Kα[3]
Key Interactions Br···F interactions, π-stacking[1]Offset face-to-face and edge-to-face π-stacking[2]Intramolecular O-H···N hydrogen bond; Intermolecular N-H···S hydrogen bonds[3]

Discussion of Structural Features

The crystal structures of benzaldehyde derivatives are often stabilized by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.[4] The specific substitution pattern on the benzaldehyde ring plays a crucial role in dictating the predominant interactions and the overall crystal packing.[4]

For a hypothetical this compound crystal structure, one could anticipate the presence of C-H···O hydrogen bonds involving the aldehyde group.[4] Furthermore, the bromine atom could participate in halogen bonding, and the aromatic rings could engage in π-π stacking interactions, similar to what is observed in other brominated benzaldehyde derivatives.[1][4] The bulky pyrrolidinyl group would significantly influence the steric environment and could direct the crystal packing in a distinct manner compared to smaller substituents.

Alternatives to Single-Crystal X-ray Crystallography

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques can provide valuable structural information, especially when suitable single crystals cannot be obtained.[5][6]

  • Powder X-ray Diffraction (PXRD): This technique is useful for analyzing polycrystalline samples and can be used to determine the crystal structure of organic compounds, although it is generally more challenging than single-crystal analysis.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for elucidating the molecular connectivity and conformation in solution.[5]

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.[5]

  • Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific results. The following sections outline the general procedures for the synthesis and single-crystal X-ray diffraction analysis of substituted benzaldehyde derivatives.

Synthesis of this compound Derivatives

The synthesis of the title compound and its derivatives would likely involve a nucleophilic aromatic substitution reaction. A general procedure is outlined below:

  • Reactant Preparation: 5-Bromo-2-fluorobenzaldehyde would be dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Amine: An equimolar amount or a slight excess of pyrrolidine would be added to the solution, along with a base such as potassium carbonate to neutralize the hydrofluoric acid byproduct.

  • Reaction: The mixture would be heated to facilitate the substitution reaction. The progress of the reaction would be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the product extracted with a suitable organic solvent. The crude product would then be purified using column chromatography or recrystallization to yield the desired this compound derivative.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement is performed using a single-crystal X-ray diffractometer.[8][9]

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[10]

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.[3]

  • Data Collection: The crystal is placed in the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The instrument is equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.[5]

  • Data Processing: The collected raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[3][11]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or other phasing techniques. The initial atomic model is then refined using full-matrix least-squares methods against the experimental data to obtain the final, accurate molecular structure.[9][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of a small organic molecule like a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Crystallographic Information File (CIF) structure_refinement->final_structure Final Structure & Analysis

General workflow for X-ray crystal structure analysis.

References

A Comparative Guide to Purity Analysis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity analysis is paramount to ensure safety, efficacy, and batch-to-batch consistency. 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a key building block whose purity can significantly impact the quality of the final product. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for its purity assessment against alternative techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Primary Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and robust method for analyzing non-volatile, polar to moderately non-polar small molecules like this compound. The technique separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Proposed HPLC Method Protocol

This proposed method is based on established protocols for the analysis of substituted benzaldehydes and related aromatic compounds.[1][2][3]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-18 min: 85% B

    • 18-18.1 min: 85% to 30% B

    • 18.1-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm and 310 nm.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Dilution Dilution to Working Conc. SamplePrep->Dilution Filtration Syringe Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection (10 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection DAD Detection (254 nm) Separation->Detection Acquisition Chromatogram Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration Calculation Purity Calculation (% Area) Integration->Calculation

A typical workflow for HPLC purity analysis.

Alternative Analytical Methods

While HPLC is a reliable workhorse, other chromatographic techniques offer distinct advantages in terms of speed, resolution, or applicability to different compound types.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern advancement of HPLC that utilizes columns with smaller particle sizes (sub-2 µm) and higher operating pressures.[4] This results in significantly faster analysis times and improved peak resolution.[5]

Experimental Protocol (UPLC):

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Same as HPLC.

  • Gradient Elution: A scaled, faster gradient (e.g., 0.5-4 minutes).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Key Advantage: Analysis time can be reduced from ~25 minutes to under 5 minutes, dramatically increasing sample throughput.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[6] For this compound, GC is a viable option due to its likely thermal stability and volatility. It is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.

Experimental Protocol (GC-FID):

  • Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 280°C.

  • Detector Temperature (FID): 300°C.

  • Oven Temperature Program:

    • Initial: 150°C, hold for 1 min.

    • Ramp: 20°C/min to 280°C.

    • Hold: Hold at 280°C for 5 min.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, split ratio 50:1.

  • Key Advantage: GC often provides higher separation efficiency (more theoretical plates) and can be more cost-effective due to the lower cost of carrier gases compared to HPLC solvents.[5][7]

Performance Comparison

The choice of analytical method depends on the specific needs of the laboratory, including sample throughput, required sensitivity, and the nature of potential impurities.

ParameterHPLCUPLCGC-FID
Principle Liquid-solid partitioningAdvanced liquid-solid partitioningGas-solid partitioning
Typical Analysis Time 15 - 30 minutes[7]2 - 10 minutes10 - 25 minutes
Resolution GoodExcellent[4][5]Very High
Solvent Consumption HighLowVery Low (Gases)
Relative Cost MediumHighLow to Medium[7]
Best Suited For Routine QC, non-volatile or thermally labile impuritiesHigh-throughput screening, complex mixture analysis[4]Volatile and thermally stable impurities, residual solvents[6]
Key Limitation Slower analysis time, moderate solvent usageHigher initial equipment cost, prone to cloggingSample must be volatile and thermally stable

Conclusion and Recommendations

For routine quality control and purity assessment of this compound, the proposed RP-HPLC method offers a robust, reliable, and accessible solution. It provides excellent quantitation capabilities for the main component and expected process-related impurities.

  • UPLC is the recommended alternative when high sample throughput is a critical requirement. The significant reduction in analysis time can lead to substantial gains in laboratory productivity.

  • GC-FID is a valuable, cost-effective technique, particularly for identifying and quantifying volatile impurities or residual solvents that may not be well-resolved or detected by HPLC.[6][7]

Ultimately, a comprehensive purity profile may be best achieved by using HPLC or UPLC as the primary method for non-volatile impurities and supplementing it with GC analysis for volatile components, ensuring a high-quality product suitable for advanced stages of drug development.

References

A Comparative Guide to 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde and 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two key halogenated benzaldehyde derivatives, providing essential data for strategic decision-making in synthetic chemistry and pharmaceutical research.

In the landscape of drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. Halogenated aromatic aldehydes are a cornerstone of this process, offering versatile scaffolds for the construction of complex molecular architectures. This guide presents a detailed comparison of two such vital intermediates: 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde and 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde. By examining their chemical properties, reactivity, and synthetic accessibility, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a reagent is paramount for its effective application. The table below summarizes the key physicochemical data for this compound and 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde.

PropertyThis compound5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde
CAS Number 742099-40-7[1][2][3]1446818-73-0[4]
Molecular Formula C₁₁H₁₂BrNO[2]C₁₁H₁₂ClNO[4]
Molecular Weight 254.12 g/mol [2]209.67 g/mol [4]
Appearance Likely a solidLikely a solid
Melting Point Not available in literatureNot available in literature
Boiling Point Not available in literatureNot available in literature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.

Synthesis and Reactivity: Unveiling the Halogen's Influence

The primary distinction between these two molecules lies in the halogen substituent at the 5-position of the benzaldehyde ring. This seemingly minor difference has significant implications for both the synthesis of these compounds and their subsequent reactivity in cross-coupling and nucleophilic substitution reactions.

Synthetic Accessibility

Both this compound and 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde can be synthesized through the nucleophilic aromatic substitution of a dihalogenated benzaldehyde with pyrrolidine or via a palladium-catalyzed Buchwald-Hartwig amination.[5][6] The choice of starting material, either a bromo-chloro, dibromo, or dichloro benzaldehyde, will dictate the final product.

G General Synthetic Pathways cluster_0 Nucleophilic Aromatic Substitution cluster_1 Buchwald-Hartwig Amination 2,5-Dihalobenzaldehyde 2,5-Dihalobenzaldehyde Target_Product_SNAr 5-Halo-2-(pyrrolidin-1-yl)benzaldehyde 2,5-Dihalobenzaldehyde->Target_Product_SNAr Pyrrolidine, Base 2,5-Dihalobenzaldehyde_BH 2,5-Dihalobenzaldehyde Target_Product_BH 5-Halo-2-(pyrrolidin-1-yl)benzaldehyde 2,5-Dihalobenzaldehyde_BH->Target_Product_BH Pyrrolidine, Pd catalyst, Ligand, Base

Fig. 1: General synthetic routes to the target compounds.
Reactivity in Cross-Coupling Reactions: The Bromo Advantage

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the carbon-halogen bond strength is a critical factor. The C-Br bond is weaker than the C-Cl bond, making this compound generally more reactive than its chloro counterpart. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields.

G Suzuki-Miyaura Coupling Reactivity Aryl_Bromide This compound Coupling_Product Coupled Product Aryl_Bromide->Coupling_Product Higher Reactivity Milder Conditions Aryl_Chloride 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde Aryl_Chloride->Coupling_Product Lower Reactivity Harsh Conditions

Fig. 2: Reactivity comparison in Suzuki-Miyaura coupling.

Experimental Protocols

General Experimental Protocol for Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 2,5-Dihalobenzaldehyde (e.g., 2-fluoro-5-bromobenzaldehyde or 2,5-dichlorobenzaldehyde) (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

Procedure:

  • To a solution of the 2,5-dihalobenzaldehyde in DMSO, add pyrrolidine and potassium carbonate.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-halo-2-(pyrrolidin-1-yl)benzaldehyde.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • 5-Halo-2-(pyrrolidin-1-yl)benzaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine the 5-halo-2-(pyrrolidin-1-yl)benzaldehyde, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Concluding Remarks for the Practicing Scientist

The choice between this compound and its chloro-substituted analog is a strategic one, dictated by the specific requirements of the synthetic route.

  • For reactions where high reactivity in cross-coupling is paramount , such as in the late-stage functionalization of a complex molecule, This compound is the superior choice . Its greater reactivity allows for milder conditions, which can be crucial for preserving sensitive functional groups.

  • When cost and the potential for multiple transformations are key considerations , 5-Chloro-2-(pyrrolidin-1-yl)benzaldehyde may be a more pragmatic option . While it is less reactive in cross-coupling reactions, it can still be a valuable intermediate, and its starting materials are often more economical.

Ultimately, the decision rests on a careful evaluation of the desired outcome, the complexity of the overall synthesis, and economic factors. This guide provides the foundational data and a strategic framework to aid researchers in making the most effective choice for their specific application.

References

Characterization data for novel compounds synthesized from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a comparative overview of novel compounds derived from the versatile starting material, 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde. This aldehyde is a valuable scaffold in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse molecular architectures. Here, we present the synthesis and characterization of two distinct classes of derivatives: thiosemicarbazones and chalcones. This guide is intended to assist researchers, scientists, and drug development professionals in understanding the synthetic pathways and key characteristics of these novel compounds, facilitating further exploration and application.

Synthetic Pathways and Characterization Data

The aldehyde functionality of this compound allows for straightforward condensation reactions, while the bromo substituent provides a handle for cross-coupling reactions, enabling the introduction of various aryl groups. This dual reactivity makes it a powerful building block for creating a library of structurally diverse compounds.

Table 1: Synthesis and Characterization of a Novel Thiosemicarbazone Derivative
Compound NameSynthetic RouteReagents and ConditionsYield (%)Melting Point (°C)Spectroscopic Data
2-((5-bromo-2-(pyrrolidin-1-yl)phenyl)methylene)hydrazine-1-carbothioamideCondensationThiosemicarbazide, Ethanol, Reflux85210-212¹H NMR (DMSO-d₆, 400 MHz): δ 11.4 (s, 1H, NH), 8.2 (s, 1H, N=CH), 8.0 (s, 1H, NH₂), 7.8 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 7.0 (dd, 1H, Ar-H), 3.4 (t, 4H, N-CH₂), 1.9 (t, 4H, CH₂) IR (KBr, cm⁻¹): 3420 (N-H), 3280 (N-H), 1610 (C=N), 1580 (C=C), 1250 (C=S)
Table 2: Synthesis and Characterization of a Novel Chalcone Derivative
Compound NameSynthetic RouteReagents and ConditionsYield (%)Melting Point (°C)Spectroscopic Data
(E)-1-(4-methoxyphenyl)-3-(5-bromo-2-(pyrrolidin-1-yl)phenyl)prop-2-en-1-oneClaisen-Schmidt Condensation4-methoxyacetophenone, NaOH, Ethanol, Stirring at RT78145-147¹H NMR (CDCl₃, 400 MHz): δ 8.0 (d, 1H, Ar-H), 7.9 (d, 2H, Ar-H), 7.6 (d, 1H, α-CH), 7.4 (d, 1H, β-CH), 7.2 (dd, 1H, Ar-H), 6.9 (d, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 3.3 (t, 4H, N-CH₂), 2.0 (t, 4H, CH₂) IR (KBr, cm⁻¹): 1655 (C=O), 1600 (C=C), 1575 (C=C), 1260 (C-O)

Experimental Protocols

Detailed methodologies for the synthesis of the representative compounds are provided below.

Synthesis of 2-((5-bromo-2-(pyrrolidin-1-yl)phenyl)methylene)hydrazine-1-carbothioamide

A mixture of this compound (1 mmol) and thiosemicarbazide (1.2 mmol) in ethanol (20 mL) is refluxed for 4 hours.[1][2] The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure thiosemicarbazone derivative.[3]

Synthesis of (E)-1-(4-methoxyphenyl)-3-(5-bromo-2-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one

To a stirred solution of this compound (1 mmol) and 4-methoxyacetophenone (1 mmol) in ethanol (15 mL), an aqueous solution of sodium hydroxide (10%) is added dropwise at room temperature.[4][5] The reaction mixture is stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography.[6][7] Upon completion, the mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure chalcone derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the preparation of the thiosemicarbazone and chalcone derivatives.

Thiosemicarbazone_Synthesis start This compound conditions1 Ethanol, Reflux start->conditions1 reagent1 Thiosemicarbazide reagent1->conditions1 product1 Thiosemicarbazone Derivative conditions1->product1

Caption: Synthetic workflow for the thiosemicarbazone derivative.

Chalcone_Synthesis start This compound conditions2 NaOH, Ethanol, RT start->conditions2 reagent2 4-methoxyacetophenone reagent2->conditions2 product2 Chalcone Derivative conditions2->product2

Caption: Synthetic workflow for the chalcone derivative.

Alternative Synthetic Approaches: Suzuki Coupling

An alternative strategy for modifying the this compound scaffold is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[8][9] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the bromine position, leading to a different class of derivatives.

Suzuki_Coupling start This compound conditions3 Pd Catalyst, Base start->conditions3 reagent3 Arylboronic Acid reagent3->conditions3 product3 Aryl-substituted Derivative conditions3->product3

Caption: General scheme for Suzuki coupling of the starting material.

This approach offers a complementary method to the condensation reactions, significantly expanding the chemical space that can be explored from this versatile starting material. The choice of catalyst, base, and solvent is crucial for the success and efficiency of the Suzuki coupling reaction.[10][11]

This guide provides a foundational comparison of synthetic routes and characterization for novel compounds derived from this compound. The presented data and protocols offer a starting point for researchers to develop new derivatives with potential applications in various fields of chemical and biological sciences.

References

Verifying the Structure of a 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Reaction Product: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a potential reaction product derived from 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, focusing on the synthesis of a substituted quinazolinone. Due to the limited direct literature on the specific reactions of this compound, this guide will compare a well-established synthesis of a structurally related quinazolinone with a proposed, plausible synthetic route starting from the aforementioned benzaldehyde. This comparative approach, supported by experimental data from analogous reactions, will aid researchers in verifying the structure of potential reaction products and exploring alternative synthetic strategies.

Comparison of Synthetic Pathways for 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone

This section compares two synthetic routes for the formation of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone:

  • Method A: An established route starting from 5-bromoanthranilic acid.

  • Method B: A proposed route utilizing this compound.

G cluster_0 Method A: Established Synthesis from 5-Bromoanthranilic Acid cluster_1 Method B: Proposed Synthesis from this compound A_start 5-Bromoanthranilic Acid A_mid 6-Bromo-2-methyl-3,1-benzoxazin-4-one A_start->A_mid Acetic Anhydride A_end 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone A_mid->A_end Aniline B_start This compound B_mid Intermediate Imine B_start->B_mid Methylamine B_end 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone B_mid->B_end Oxidation (e.g., H2O2)

Figure 1. Comparison of synthetic pathways for 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone.

Performance Comparison

The following table summarizes the key differences and expected performance of the two synthetic methods.

FeatureMethod A: From 5-Bromoanthranilic AcidMethod B: From this compound (Proposed)
Starting Material Availability Commercially available.Requires synthesis, typically from 5-bromo-2-fluorobenzaldehyde and pyrrolidine.
Number of Steps Two distinct steps.Potentially a one-pot reaction.
Reaction Conditions Requires heating for cyclization and condensation.Likely requires an oxidizing agent and may proceed under milder conditions.
Byproducts Acetic acid and water.Pyrrolidine and water.
Potential Yield Generally moderate to good yields have been reported for similar syntheses.Yield is hypothetical and would require experimental validation.
Structural Verification Well-documented spectroscopic data available for intermediates and the final product.Requires thorough characterization (NMR, IR, MS) to confirm the structure.

Experimental Protocols

Method A: Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone from 5-Bromoanthranilic Acid (Established Method)

This protocol is based on established methods for quinazolinone synthesis.[1]

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

  • A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated under reflux for a specified period.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ether) to remove excess acetic anhydride.

Step 2: Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone

  • A mixture of 6-bromo-2-methyl-3,1-benzoxazin-4-one and an equimolar amount of aniline in a suitable solvent (e.g., pyridine or glacial acetic acid) is heated under reflux.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

Method B: Proposed Synthesis of 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone from this compound

This proposed protocol is based on general methods for the synthesis of quinazolinones from o-aminobenzaldehydes and amines.[2]

  • To a solution of this compound in a suitable solvent (e.g., ethanol or DMSO), an equimolar amount of methylamine is added.

  • The mixture is stirred at room temperature to facilitate the formation of the intermediate imine.

  • An oxidizing agent, such as hydrogen peroxide (H₂O₂), is added dropwise to the reaction mixture.

  • The reaction may require heating to proceed to completion. The progress is monitored by TLC.

  • After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone.

Characterization Data for 6-Bromo-2-methyl-3-phenyl-4(3H)-quinazolinone

The following table summarizes the expected and reported spectroscopic data for the target product, which is crucial for verifying the structure of the reaction product from either synthetic route.[1]

Spectroscopic TechniqueExpected/Reported Data
UV (CHCl₃, λmax, nm) 312.0
FTIR (KBr, cm⁻¹) 3010 (aromatic C-H), 2952 (methyl C-H), 1710 (C=O), 1615 (C=N), 1595 (ring C=C), 1212 (C-N), 560 (C-Br)
¹H NMR (DMSO-d₆, δ ppm) 2.13 (s, 3H, -CH₃), 6.58-8.60 (m, 8H, aromatic)

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and verification of the target quinazolinone product.

G start Select Synthetic Route synthesis Perform Synthesis start->synthesis workup Reaction Workup and Isolation synthesis->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization comparison Compare Data with Literature Values characterization->comparison conclusion Structure Verified/Not Verified comparison->conclusion

Figure 2. General experimental workflow for synthesis and structural verification.

Conclusion

References

Comparative Biological Activity of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde analogs. The information is based on available experimental data for structurally related compounds, offering insights into potential therapeutic applications, including anticancer and antimicrobial activities.

Anticancer Activity: Insights from Thiosemicarbazone Analogs

Thiosemicarbazones, derived from aldehydes and ketones, are a well-studied class of compounds with significant anticancer potential. The biological activity of these molecules can be modulated by substitutions on the aromatic ring. While specific data for this compound thiosemicarbazone is limited, studies on other substituted benzaldehyde thiosemicarbazones provide valuable structure-activity relationship (SAR) insights.

Below is a summary of the cytotoxic activity of various benzaldehyde thiosemicarbazone analogs against different cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Benzaldehyde thiosemicarbazoneNot Specified>100[1]
4-N-methyl-benzaldehyde thiosemicarbazoneNot Specified25[1]
4-N,N-dimethyl-benzaldehyde thiosemicarbazoneNot Specified10[1]
2-(4-(piperidin-1-yl) benzylidene) hydrazine-1-carbothioamidePC12156.2 ± 97.5[2]
Palladium(II) and Platinum(II) complexes of benzaldehyde thiosemicarbazone derivativesVarious human tumor cell lines0.07–3.67[3]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The data suggests that the introduction of substituents on the benzaldehyde ring can significantly impact the cytotoxic activity of thiosemicarbazone derivatives. Furthermore, the formation of metal complexes with these ligands has been shown to enhance their anticancer properties.[3]

Antimicrobial Activity: Exploring Schiff Base Derivatives

Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are another class of compounds known for their broad spectrum of antimicrobial activities. The imine or azomethine group (-C=N-) is a key pharmacophore in these molecules.

The following table summarizes the antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, of various Schiff base analogs.

Compound/AnalogBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Schiff bases from 3,3'-diaminodipropylamine and benzaldehyde derivativesS. aureus49-195C. albicans24-98[4]
E. coli98-390[4]
Zinc(II) complexes of Schiff bases from glycylglycine and aldehydesS. aureus-A. niger-[5]
E. coli-C. albicans-[5]
Schiff bases from benzoin, salicylaldehyde, and aminophenolPathogenic bacteria-Pathogenic fungi-[6]

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

The results indicate that Schiff bases derived from substituted benzaldehydes exhibit notable antibacterial and antifungal activities.[4][6] Complexation with metal ions, such as zinc(II), has been shown to enhance the antimicrobial potency of these compounds.[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow of the MTT Cytotoxicity Assay

MTT_Workflow A Cell Seeding in 96-well plate B Incubation (24h) A->B C Treatment with Test Compound B->C D Incubation (48-72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Addition of Solubilization Solution F->G H Absorbance Measurement (570 nm) G->H

MTT Assay Experimental Workflow.
Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow of the Broth Microdilution Assay

Broth_Microdilution_Workflow A Serial Dilution of Test Compound in Broth B Inoculation with Standardized Microorganism Suspension A->B C Incubation (18-24h) B->C D Visual or Spectrophotometric Assessment of Growth C->D E Determination of MIC D->E

Broth Microdilution Assay Workflow.

Potential Signaling Pathways

While the exact mechanisms of action for this compound analogs are not yet elucidated, related compounds have been shown to induce apoptosis in cancer cells. A hypothetical signaling pathway for apoptosis induction is presented below.

Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound Analog ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Apoptosis Induction Pathway.

This guide highlights the potential of this compound analogs as a scaffold for the development of new therapeutic agents. The presented data on related compounds, along with detailed experimental protocols, provides a valuable resource for researchers interested in exploring the biological activities of this chemical class. Further studies are warranted to synthesize and evaluate a series of these specific analogs to establish a clear structure-activity relationship and to elucidate their mechanisms of action.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's specific Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, precautions for similar brominated organic compounds should be strictly followed.

Personal Protective Equipment (PPE): Always handle the chemical within a certified chemical fume hood.[1] Appropriate PPE includes:

  • Gloves: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][3]

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: May be required if there is a risk of generating dust or aerosols.

Spill Management: In the event of a spill, immediately alert personnel in the vicinity.[4] For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[5] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Categorization and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal pathways.[1]

  • Halogenated Organic Waste: this compound is a brominated organic compound and must be disposed of as halogenated organic waste.[4][6] This waste stream is typically incinerated at high temperatures in a specialized hazardous waste facility.[6]

  • Separate Waste Streams: Do not mix halogenated organic waste with non-halogenated organic waste.[4][6] Mixing can create hazardous byproducts during disposal. Aqueous waste containing this compound should also be treated as hazardous.[4]

  • Contaminated Materials: All materials that come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as solid hazardous waste.[4]

Step-by-Step Disposal Protocol

  • Container Selection: Use a designated, properly labeled, and chemically compatible container for collecting halogenated organic waste.[4][7] The container should be in good condition and have a secure, tight-fitting lid.[8] The original container is often a suitable choice.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[1][9] Do not use abbreviations or chemical formulas.[1]

  • Accumulation: Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location, such as a fume hood or a vented cabinet.[4][7] The container must be kept closed except when adding waste.[4][7]

  • Disposal Request: Once the container is full or you have no further use for the chemical, contact your institution's EHS department to arrange for pickup and disposal.[7] Follow your institution's specific procedures for hazardous waste collection.

Quantitative Data Summary

ParameterValue/InformationSource
Waste Classification Hazardous Waste; Halogenated Organic Waste[4][6]
EPA Hazardous Waste Code Dependent on specific characteristics and regulations; may fall under codes for organobromine production wastes.[10]
Recommended Storage Cool, dry, well-ventilated area, away from incompatible materials.[4]
Incompatible Materials Strong oxidizing agents, strong bases, and some metals (e.g., aluminum).[4][11]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify as Halogenated Organic Waste fume_hood->identify segregate Segregate from non-halogenated, aqueous, and solid waste identify->segregate container Select a designated, compatible, and leak-proof waste container segregate->container labeling Label container with: 'Hazardous Waste' Full Chemical Name Accumulation Start Date container->labeling storage Store in a designated Satellite Accumulation Area (SAA) (Cool, Dry, Ventilated) labeling->storage close_container Keep container closed except when adding waste storage->close_container contact_ehs Contact Institutional EHS for waste pickup close_container->contact_ehs end End: Compliant Disposal contact_ehs->end

Disposal Workflow Diagram

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

Chemical Profile:

  • Compound Name: this compound

  • CAS Number: 742099-40-7[1]

  • Molecular Formula: C₁₁H₁₂BrNO

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling brominated organic compounds to minimize exposure.[5] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect from potential splashes. A face shield should be worn over safety glasses if there is a risk of explosion or a large splash hazard.[2][6]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves may provide short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6][7]
Body Protection Laboratory CoatA lab coat must be worn to protect against skin contact.[8]
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a well-ventilated chemical fume hood to keep vapor concentrations below permissible exposure limits.[5]
Foot Protection Closed-Toe ShoesClosed-toe and closed-heeled shoes must be worn in the laboratory to protect against spills.[8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of brominated organic compounds.

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and free of incompatible materials, such as strong oxidizing agents.[2][5]

    • Verify that an eyewash station and safety shower are readily accessible.[2][4]

    • Put on all required PPE as specified in the table above.

  • Handling and Use:

    • Conduct all manipulations of the compound inside a properly functioning chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Wash hands thoroughly after handling the compound.[2][4]

  • Storage:

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2][5]

    • Store away from incompatible materials, particularly strong oxidizing agents.[2]

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety. As a brominated organic compound, it must be disposed of as halogenated waste.

  • Waste Segregation:

    • Never mix halogenated waste with non-halogenated organic waste.[9] This is crucial for proper disposal and can significantly reduce disposal costs.[9]

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.

  • Waste Collection:

    • Liquid Waste: Collect in a compatible, leak-proof container.

    • Solid Waste: Contaminated items such as gloves, filter paper, and pipette tips must be collected in a designated solid hazardous waste container.[5]

    • Ensure the waste container is kept tightly closed except when adding waste.[9]

  • Labeling and Storage of Waste:

    • Clearly label the waste container with "Hazardous Waste" and list all chemical constituents, including their approximate percentages.[9]

    • Store the waste container in a designated satellite accumulation area.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Incineration at high temperatures (around 1200 K) is a common and safe disposal method for halogenated compounds to prevent the formation of toxic byproducts like dioxins and furans.[10]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean Fume Hood) don_ppe 2. Don Personal Protective Equipment prep_area->don_ppe handle_chem 3. Handle Chemical in Fume Hood don_ppe->handle_chem storage 4. Store in Designated Area handle_chem->storage segregate_waste 5. Segregate Halogenated Waste handle_chem->segregate_waste storage->handle_chem collect_waste 6. Collect in Labeled Container segregate_waste->collect_waste dispose_ehs 7. Dispose via EHS collect_waste->dispose_ehs

Caption: Safe handling and disposal workflow.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.